Product packaging for FA-Lys-Ala-OH(Cat. No.:CAS No. 158016-07-0)

FA-Lys-Ala-OH

货号: B125870
CAS 编号: 158016-07-0
分子量: 337.37 g/mol
InChI 键: BDYDXEHJPCUCAI-DDOQPMFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization within Peptide Chemistry and Enzymology

In the field of peptide chemistry, FA-Lys-Ala-OH is considered a modified dipeptide. The core structure consists of the amino acids L-lysine and L-alanine joined by a peptide bond. The key modification is the N-terminal furan-acryloyl group, which functions as a chromophore—a chemical group that absorbs light at a specific wavelength. This property is fundamental to its application in enzymology.

Within enzymology, this compound is employed as a substrate to measure enzyme activity through a continuous spectrophotometric assay. hongtide.com Certain enzymes, such as carboxypeptidases, recognize and cleave the peptide bond between the lysine (B10760008) and alanine (B10760859) residues. This hydrolysis event separates the furan-acryloyl-lysine moiety from alanine, causing a detectable change in the solution's light absorbance. By monitoring this change over time, researchers can precisely calculate the rate of the enzymatic reaction, which is a direct measure of the enzyme's activity.

Significance of Furan-Acryloyl Dipeptides as Research Probes

The furan-acryloyl group is a versatile component in the design of research probes. nih.gov Furan-modified probes are utilized in a variety of applications, from the study of protein-protein interactions to the covalent targeting of nucleic acids like DNA and RNA. nih.gov The incorporation of a furan-acryloyl moiety into peptides, creating compounds like this compound, provides a powerful tool for several reasons:

Spectrophotometric Detection: The primary advantage is the chromophoric nature of the furan-acryloyl group. Its cleavage from the peptide backbone by an enzyme leads to a shift in absorbance, which can be easily monitored with a spectrophotometer. hongtide.com This allows for real-time, continuous measurement of enzyme kinetics.

Substrate Specificity: The dipeptide portion of the molecule (Lys-Ala) can be tailored to match the known specificity of a target enzyme. For instance, this compound is a suitable substrate for enzymes that cleave basic C-terminal amino acids, such as carboxypeptidase B and carboxypeptidase N. hongtide.comresearchgate.net

Versatility in Synthesis: The principles of peptide synthesis allow for the creation of a wide array of furan-acryloyl peptides with different amino acid sequences. This enables the development of specific probes for a broad range of proteases and peptidases. For example, substrates like FA-Phe-Ala-OH and FA-Ala-Xaa-OH (where Xaa is another amino acid) are used to probe the specificity of other enzymes. researchgate.net

Overview of Key Research Domains for this compound

This compound is a valuable polypeptide compound used for enzymatic activity screening and drug studies. glpbio.com Its application spans several key areas of research:

Enzyme Characterization: The substrate is used to characterize the activity and specificity of various enzymes. For example, it has been employed to study serine carboxypeptidases from Aspergillus niger and to investigate the kinetics of malt (B15192052) carboxypeptidase II. glpbio.com In some studies, it has been used as a neutral substrate to contrast with substrates having hydrophobic residues, helping to define an enzyme's substrate preference. frontiersin.org

Investigating Enzyme Structure and Function: Researchers use this compound in combination with site-directed mutagenesis to understand how specific amino acid residues in an enzyme's active site contribute to its function. By observing how mutations affect the hydrolysis of this substrate, scientists can map the interactions that govern substrate binding and catalysis. researchgate.net

Drug Discovery and Development: The compound serves as a building block in the synthesis of more complex peptides used in drug development. chemimpex.comchemimpex.com It is also used in screening assays to identify and characterize potential enzyme inhibitors, which could become new therapeutic agents. glpbio.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
Full Chemical Name (3-(Furan-2-yl)acryloyl)-L-lysyl-L-alanine bldpharm.com
Common Abbreviation FA-Ala-Lys-OH, FAAK hongtide.com
CAS Number 76079-03-3 hongtide.comchemimpex.com
Molecular Formula C16H23N3O5 hongtide.comchemimpex.com
Molecular Weight 337.38 g/mol hongtide.comchemimpex.com

| Source | Synthetic | hongtide.com |

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation/Alternate Name
(3-(Furan-2-yl)acryloyl)-L-lysyl-L-alanine This compound
Alanine Ala
Lysine Lys

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O5 B125870 FA-Lys-Ala-OH CAS No. 158016-07-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYDXEHJPCUCAI-DDOQPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization of Fa Lys Ala Oh

Strategies for the Chemical Synthesis of FA-Lys-Ala-OH and Analogues

The chemical synthesis of peptides involves the sequential coupling of amino acids. wikipedia.org To achieve this in a controlled manner, protecting groups are essential to prevent unwanted side reactions. thermofisher.com The synthesis of this compound can be carried out using either solid-phase or solution-phase techniques, with the choice depending on factors such as the desired scale of production and the specific requirements of the synthesis. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used method for the rapid assembly of peptide chains. wikipedia.orglgcstandards.com In SPPS, the peptide is assembled step-by-step while anchored to an insoluble polymer resin, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration. wikipedia.orglgcstandards.com The synthesis typically proceeds from the C-terminus to the N-terminus. wpmucdn.com

For the synthesis of this compound, the C-terminal amino acid, Alanine (B10760859), would first be attached to the solid support. This is followed by the sequential coupling of Lysine (B10760008) and then the furylacryloyl (FA) group. The choice of protecting group strategy, either Fmoc-based or Boc-based chemistry, is a critical consideration in SPPS. americanpeptidesociety.org

The fluorenylmethyloxycarbonyl (Fmoc) strategy is a popular choice for SPPS due to its mild deprotection conditions. americanpeptidesociety.orgnih.gov The Fmoc group is used for the temporary protection of the α-amino group of the amino acids and is removed by treatment with a secondary amine, typically piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.com The side chains of the amino acids are protected with acid-labile groups. peptidemachines.com This orthogonal protection scheme allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the linkage to the resin. nih.gov

In the context of synthesizing this compound, Fmoc-protected alanine would first be anchored to the resin. Following the removal of the Fmoc group, Fmoc-protected lysine with a suitable side-chain protecting group (e.g., Boc) would be coupled. After another deprotection step, the furylacryloyl group would be introduced. The final peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.com

Table 1: Key Steps in Fmoc-based SPPS of this compound

Step Description Reagents and Conditions
1. Resin Preparation Swelling of the solid support resin. DMF or DCM
2. First Amino Acid Coupling Attachment of Fmoc-Ala-OH to the resin. Coupling agents (e.g., DIC/Oxyma), DMF
3. Deprotection Removal of the Fmoc group from Alanine. 20% Piperidine in DMF
4. Second Amino Acid Coupling Coupling of Fmoc-Lys(Boc)-OH. Coupling agents (e.g., HBTU/DIEA), DMF
5. Deprotection Removal of the Fmoc group from Lysine. 20% Piperidine in DMF
6. N-terminal Modification Coupling of 3-(2-furyl)acrylic acid. Coupling agents (e.g., HATU/DIEA), DMF

The tert-butyloxycarbonyl (Boc) strategy was one of the first widely adopted methods in peptide synthesis. americanpeptidesociety.org In this approach, the Boc group serves as the temporary Nα-amino protecting group and is removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgseplite.com The side-chain protecting groups are generally benzyl-based and are removed under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

For the synthesis of this compound using Boc chemistry, Boc-Ala-OH would be attached to the resin. After deprotection with TFA, the resulting amine salt is neutralized, and the next amino acid, Boc-Lys(Z)-OH (with a benzyloxycarbonyl protected side chain), is coupled. seplite.compeptide.com This cycle is repeated, followed by the addition of the furylacryloyl group. While effective, the harsh acidic conditions required for the final cleavage can sometimes lead to peptide degradation. americanpeptidesociety.org However, for short peptides, Boc chemistry can be a viable option. americanpeptidesociety.org

Table 2: Comparison of Fmoc and Boc Chemistries for Peptide Synthesis

Feature Fmoc-based Chemistry Boc-based Chemistry
Nα-Protecting Group Fluorenylmethyloxycarbonyl (Fmoc) tert-Butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., Piperidine) Acid-labile (e.g., TFA)
Side-chain Protection Acid-labile (e.g., tBu, Boc, Trt) Strong acid-labile (e.g., Bzl)
Final Cleavage Strong acid (e.g., TFA) Very strong acid (e.g., HF, TFMSA)
Advantages Mild deprotection, compatible with automated synthesizers. americanpeptidesociety.org Good for sequences prone to racemization under basic conditions. americanpeptidesociety.org

| Disadvantages | Potential for side reactions with certain amino acids. nih.gov | Harsh final cleavage conditions can degrade the peptide. americanpeptidesociety.org |

During SPPS, the growing peptide chain can sometimes fold and form aggregates, which can hinder the accessibility of reagents to the reaction sites, leading to incomplete reactions and lower yields. This is a significant challenge, especially for longer or more hydrophobic peptides. nih.gov Several strategies can be employed to mitigate aggregation.

One approach is to use solvents that can disrupt secondary structures, such as dimethyl sulfoxide (B87167) (DMSO). rsc.org Another strategy is to incorporate structural elements that disrupt hydrogen bonding within the peptide backbone. peptide.com This can include the use of pseudoprolines or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). nih.govpeptide.com For shorter peptides like this compound, aggregation is less likely to be a major issue, but these strategies are important considerations for the synthesis of longer analogues. peptide.com Additionally, using a low-substitution resin can also help to reduce aggregation by increasing the distance between peptide chains. peptide.com

Solution-phase peptide synthesis was the primary method before the advent of SPPS. libretexts.org In this approach, the peptide is synthesized in a homogenous solution, and the product is isolated and purified after each step. acs.org While this can be more time-consuming and labor-intensive than SPPS, it is still a valuable method, particularly for large-scale synthesis. wikipedia.org

A key consideration in solution-phase synthesis is the choice of protecting groups and coupling reagents to ensure high yields and minimize side reactions, such as racemization. wpmucdn.com For the synthesis of this compound, a stepwise approach would be employed, starting with the C-terminal alanine. The carboxyl group of alanine would be protected, typically as a methyl or benzyl (B1604629) ester, and the amino group would be protected with a group like Boc or Fmoc. libretexts.org The protecting group on the amino group would then be removed, and the resulting free amine would be coupled with the next protected amino acid, lysine. This process would be repeated until the desired peptide is assembled.

Regardless of whether SPPS or solution-phase synthesis is used, several general principles are crucial for successful peptide construction. The choice of coupling reagents is critical for efficient amide bond formation and to suppress racemization. wpmucdn.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium or phosphonium (B103445) salts such as HBTU and PyBOP. wpmucdn.com

Finally, after the peptide chain is assembled, the final deprotection and purification steps are crucial for obtaining the pure product. In SPPS, the cleavage from the resin and removal of side-chain protecting groups is often a single step, followed by purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). lgcstandards.com In solution-phase synthesis, purification is performed after each step, which can be a drawback for longer peptides but allows for better characterization of intermediates. acs.org

Table 3: List of Compounds

Compound Name Abbreviation
N-(3-[2-FURYL]ACRYLOYL)-L-ALANYL-LYSINE This compound
tert-Butyloxycarbonyl Boc
Fluorenylmethyloxycarbonyl Fmoc
Trifluoroacetic acid TFA
Dimethylformamide DMF
Dichloromethane DCM
Diisopropylcarbodiimide DIC
Oxyma Pure Oxyma
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) HATU
N,N-Diisopropylethylamine DIEA
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) HBTU
Triisopropylsilane TIS
Benzyloxycarbonyl Z
Trifluoromethanesulfonic acid TFMSA
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate PyBOP
2-hydroxy-4-methoxybenzyl Hmb

Solid-Phase Peptide Synthesis (SPPS) Approaches

Functionalization and Structural Modifications of this compound

The tripeptide this compound, formally known as N-(3-[2-FURYL]ACRYLOYL)-L-ALANYL-L-LYSINE based on its CAS registry number, serves as a valuable substrate in various biochemical assays, particularly for studying enzyme kinetics. glpbio.comchemdad.com Its inherent structure, featuring a chromophoric furylacryloyl (FA) group, a free carboxylic acid C-terminus, and a lysine residue with a reactive primary amine side-chain, makes it an excellent candidate for diverse chemical modifications. These modifications are instrumental in developing specialized molecular probes for advanced research applications, enabling deeper insights into biological processes. Functionalization strategies typically target the N-terminus, the C-terminus, or the side chain of the lysine residue to introduce new functionalities without compromising the molecule's core activity as an enzyme substrate.

Incorporation of Fluorescent Labels and Reporter Groups

The introduction of fluorescent labels and reporter groups onto the this compound scaffold is a key strategy for enabling its detection in sensitive, fluorescence-based assays. sigmaaldrich.com The lysine residue is the primary target for such modifications due to the high reactivity of its ε-amino group. This amine can readily react with a variety of fluorescent dyes, particularly those activated as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. jenabioscience.com This conjugation allows researchers to monitor enzymatic cleavage of the peptide by observing changes in the fluorescence signal, such as fluorescence resonance energy transfer (FRET).

Common fluorescent dyes used for peptide labeling include fluorescein (B123965), rhodamine, and cyanine (B1664457) derivatives. The choice of fluorophore depends on the specific experimental requirements, including desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. For instance, a FRET pair could be established by attaching a fluorophore to the lysine side chain and a quencher to another part of the peptide, allowing for real-time kinetic analysis of protease activity.

Reporter Group ClassSpecific ExampleTypical Attachment SiteApplication
Fluorescent DyesFluorescein isothiocyanate (FITC)ε-amino group of LysineFluorescence-based enzyme assays, protein-protein interaction studies. sigmaaldrich.com
Fluorescent DyesDansyl Chlorideε-amino group of LysineCreating fluorescent peptide derivatives for sensitive detection in HPLC and immunoassays. researchgate.netnih.gov
Fluorescent DyesCyanine Dyes (e.g., Cy3, Cy5)ε-amino group of LysineFRET-based assays for studying enzyme kinetics and conformational changes. jenabioscience.com
Affinity TagsBiotinε-amino group of LysineImmunoassays, histocytochemistry, and pull-down assays via streptavidin binding. sigmaaldrich.com

N-terminal and C-terminal Modifications for Specific Applications

Modifications at the N- and C-termini of peptides are crucial for enhancing their stability, altering their pharmacokinetic properties, and tailoring them for specific biological applications. sb-peptide.com In this compound, the N-terminus of the alanine residue is already capped with the furylacryloyl (FA) group, which provides a built-in chromophore for UV-Vis spectrophotometric detection. While this group is integral to its function as a substrate, other N-terminal modifications are common in peptide chemistry to prevent degradation by aminopeptidases. Acetylation is a frequent strategy that neutralizes the N-terminal charge and mimics the structure of native proteins, often leading to increased peptide stability. sigmaaldrich.com

The C-terminal carboxylic acid group of the lysine residue is another key site for modification. A prevalent modification is amidation, which involves converting the C-terminal carboxyl group (-COOH) into a carboxamide (-CONH₂). This change removes the negative charge and can significantly increase the peptide's resistance to degradation by carboxypeptidases. sigmaaldrich.com Furthermore, the C-terminus can be extended, for example, by adding another lysine residue, to introduce an additional site for labeling or functionalization. sb-peptide.com

Modification TypeDescriptionTarget TerminusPurpose / Application
AcetylationAddition of an acetyl group (CH₃CO-)N-terminusIncreases metabolic stability by preventing enzymatic degradation; mimics native proteins. sigmaaldrich.com
AmidationConversion of the carboxyl group to a carboxamide (-CONH₂)C-terminusEnhances stability against carboxypeptidases and can improve biological activity. sigmaaldrich.comsb-peptide.com
PEGylationAttachment of polyethylene (B3416737) glycol (PEG) chainsN-terminus or Lysine side chainImproves solubility and increases in vivo half-life.
EsterificationConversion of the carboxyl group to an ester (-COOR)C-terminusCan increase cell permeability and serve as a pro-drug strategy.

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate complex enzymatic reaction mechanisms. nih.gov By replacing specific atoms in this compound with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can track the molecule and its fragments using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of this compound as a substrate for carboxypeptidases, isotopic labeling can provide profound mechanistic insights. For instance, synthesizing the peptide with a ¹³C or ¹⁵N labeled alanine or lysine allows for the unambiguous tracking of cleavage products in a complex biological matrix. A particularly elegant application is the use of ¹⁸O-labeling in studies of enzymatic hydrolysis. When the cleavage reaction is performed in H₂¹⁸O, the incorporation of ¹⁸O into the newly formed carboxyl group of the FA-Ala product can confirm the source of the oxygen atom and provide details about the catalytic mechanism of the carboxypeptidase. researchgate.net Such experiments are crucial for understanding enzyme-substrate interactions and the transition states of catalytic reactions. nih.govnih.gov

IsotopePotential Incorporation SiteAnalytical TechniqueMechanistic Question Addressed
Deuterium (²H)α-carbon of Alanine or LysineMass Spectrometry, NMRStudying kinetic isotope effects to probe rate-determining steps in enzyme catalysis. nih.gov
Carbon-13 (¹³C)Carbonyl carbon of the Ala-Lys peptide bondMass Spectrometry, NMRTracing the fate of peptide fragments post-cleavage; structural analysis of enzyme-substrate complexes.
Nitrogen-15 (¹⁵N)Amide nitrogen of Alanine or LysineMass Spectrometry, NMRMonitoring peptide bond cleavage and identifying cleavage products.
Oxygen-18 (¹⁸O)C-terminal carboxyl group (via enzymatic exchange in H₂¹⁸O)Mass SpectrometryDetermining the mechanism of hydrolysis by identifying the source of the oxygen atom in the cleaved product. researchgate.net

Enzymatic Characterization and Substrate Specificity of Fa Lys Ala Oh

Role of FA-Lys-Ala-OH as an Enzyme Substrate

This compound is frequently employed as a substrate in enzyme activity assays to explore the kinetics of carboxypeptidase Y and its preference for certain amino acid residues. glpbio.com It has been instrumental in the characterization of two serine carboxypeptidases, CPD-I and CPD-II, from Aspergillus niger, where it helped to examine their specificity for arginine and lysine (B10760008). glpbio.com Additionally, this compound has been used to investigate the esterification reaction catalyzed by Carboxypeptidase S-1 from Pencillium janthinellum and to study the effects of various compounds on the catalytic hydrolysis by malt (B15192052) carboxypeptidase II. glpbio.com In studies involving carboxypeptidase Y from yeast, this compound has been used to probe the P1 substrate preference, which can differ by up to 100,000-fold among different serine carboxypeptidases. nih.gov

Kinetic Analysis of Enzyme-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound by enzymes is a cornerstone for understanding their catalytic mechanisms. Kinetic analyses provide quantitative measures of enzyme performance, including catalytic rates and substrate affinity.

Determination of Michaelis-Menten Parameters (kcat, Km)

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the reaction rate and substrate concentration. The parameters derived from this model, the catalytic constant (kcat) and the Michaelis constant (Km), are crucial for characterizing enzyme efficiency and substrate affinity.

In studies of carboxypeptidase Y, mutations in the enzyme's structure have been shown to dramatically alter the kinetic parameters for the hydrolysis of this compound. For instance, substitution of Trp312 with glutamic acid (W312E) resulted in a 1150-fold increase in catalytic efficiency (kcat/Km), primarily due to an increase in the kcat value. nih.gov This highlights the significant impact of specific amino acid residues on the enzyme's catalytic activity. Further modifications, such as the double mutant L178D + W312D, led to a remarkable 380,000-fold change in the Lys/Leu substrate preference compared to the wild-type enzyme. nih.gov

Kinetic Parameters for Carboxypeptidase Y Mutants with this compound Substrate

Enzyme MutantFold Increase in kcat/KmPrimary Kinetic Effect
W312E1150Increased kcat
L178D + W312D380,000 (Lys/Leu preference change)-

Influence of pH on Catalytic Efficiency

The pH of the reaction environment significantly influences the ionization state of amino acid residues in an enzyme's active site, thereby affecting its catalytic efficiency. Studies on carboxypeptidase-Y-catalyzed hydrolysis have revealed the presence of two catalytically important ionizing groups with pK values between 5 and 6. nih.gov One of these is the active site histidine (His397), and the other is likely a glutamic acid residue. nih.gov This dual-ionizing system explains the pH-dependent behavior observed in the hydrolysis of both peptide and ester substrates. nih.gov

Impact of Ionic Strength on Reaction Kinetics

The ionic strength of the medium can affect enzyme kinetics by influencing electrostatic interactions between the enzyme and the substrate. For some enzymatic reactions, increasing the ionic strength can lead to an increase in the reaction rate. nih.govsemanticscholar.org For instance, with trypsin, the rate of hydrolysis increases at low ionic strengths. nih.govsemanticscholar.org However, as the ionic strength is further increased, a gradual inhibitory effect can be observed. nih.govsemanticscholar.org The effects of different salts are generally a function of the square root of the ionic strength. nih.govsemanticscholar.org In the case of whey protein hydrolysis, the addition of 0.5 M NaCl was found to decrease the hydrolysis rate at low protein concentrations. nih.gov

Specificity Profiling with Diverse Proteolytic Enzymes

This compound is a valuable tool for profiling the specificity of various proteolytic enzymes, allowing researchers to understand how these enzymes recognize and cleave their substrates.

Carboxypeptidase Y Studies with this compound

Carboxypeptidase Y has a hydrophobic S'1 binding pocket, which gives it a preference for hydrophobic P'1 amino acid residues. nih.govresearchgate.net Site-directed mutagenesis has been used to alter this preference. By substituting amino acids at the rim of this pocket, such as Leu272 and Ser297, and the more distant Leu267, researchers have been able to modulate the enzyme's specificity. nih.govresearchgate.net For example, introducing negatively charged residues like aspartic acid or glutamic acid at position 267 increased the enzyme's activity towards substrates with lysine or arginine at the P'1 position by two- to three-fold. nih.govresearchgate.net Conversely, introducing positively charged residues at these positions significantly reduced the activity towards substrates with C-terminal lysine or arginine due to electrostatic repulsion. nih.govresearchgate.net

Effect of Mutations on Carboxypeptidase Y Specificity for P'1 Residues

MutationEffect on Activity towards Hydrophobic P'1 Residues (e.g., Leu)Effect on Activity towards Positively Charged P'1 Residues (e.g., Lys, Arg)
Introduction of Asp or Glu at position 267Greatly reducedIncreased 2- to 3-fold
Introduction of Asp or Glu at position 272Reduced even moreNo increase
Introduction of Lys or Arg at positions 267, 272, or 297-Greatly reduced
Examination of S'1 Binding Pocket Preferences

The S'1 binding pocket of carboxypeptidase Y is a key determinant of its substrate specificity, influencing the recognition and binding of the C-terminal amino acid residue of the substrate (the P'1 position). This pocket is naturally hydrophobic and spacious, leading to a preference for substrates with hydrophobic P'1 residues. nih.gov

To investigate and alter this preference, site-directed mutagenesis has been employed to modify amino acid residues within the S'1 pocket. Studies involving the substrate series FA-Ala-Xaa-OH, where Xaa includes Lys and Arg, have been instrumental. Key residues at the rim of the pocket, such as Leu272 and Ser297, and the more distant Leu267, have been targeted. nih.govnih.gov Research has shown that positively charged P'1 residues, like the lysine in this compound, interact with Ser297. nih.govnih.gov

Introducing negatively charged residues, such as aspartate (Asp) or glutamate (B1630785) (Glu), at position 267 led to a two- to three-fold increase in activity towards substrates with Lys or Arg at the P'1 position, while activity against hydrophobic P'1 residues was significantly reduced. nih.govnih.gov A double mutant, L267D + L272D, demonstrated a clear preference for substrates with C-terminal basic amino acid residues. nih.govnih.gov Conversely, introducing positively charged residues (Lys or Arg) at positions 267, 272, or 297 drastically reduced the activity towards substrates with C-terminal Lys or Arg due to electrostatic repulsion. nih.govnih.gov

Analysis of P1 Lysine vs. Leucine (B10760876) Substrate Preference

The P1 substrate preference of serine carboxypeptidases, often expressed as the ratio of activity towards a substrate with lysine at the P1 position versus one with leucine (Lys/Leu ratio), can vary by as much as 100,000-fold among different enzymes. glpbio.com Carboxypeptidase Y naturally exhibits a low P1 Lys/Leu substrate preference. This compound has been a critical substrate in studies aimed at understanding and engineering this preference. glpbio.comamanote.com

Rational design, based on structural and sequence comparisons with other carboxypeptidases that have a high P1 Lys/Leu preference, has been used to guide mutational studies. These investigations have successfully altered the substrate preference of carboxypeptidase Y, demonstrating the plasticity of the S1 binding site. glpbio.com

Mutational Analysis of Enzyme Specificity (e.g., Trp312, Leu178, N241D, L245R Substitutions)

Specific mutations have been shown to dramatically alter the kinetic parameters of carboxypeptidase Y for this compound.

Trp312 Substitutions: The residue Trp312 in carboxypeptidase Y was predicted to be a major factor in its low P1 Lys/Leu substrate preference. glpbio.com Mutating this residue has profound effects on the enzyme's activity towards substrates with basic P1 side chains. For instance, the W312E mutation (Tryptophan to Glutamate) resulted in a 1150-fold increase in the kcat/Km for the hydrolysis of this compound, primarily due to an increase in the catalytic rate (kcat). glpbio.comamanote.com

Leu178 Substitutions: Leu178 is situated in the S1 binding pocket, and its replacement significantly impacts the enzyme's activity towards substrates with basic P1 residues. mdpi.com Similar to the effects seen with Trp312 mutations, substitutions at position 178 can drastically increase the activity towards substrates like this compound. glpbio.com

Double Mutants: The combined effects of mutations at both Leu178 and Trp312 have been explored. The kinetic effects of these substitutions were found to be non-additive. Notably, the double mutant L178D + W312D exhibited a remarkable 380,000-fold change in its P1 Lys/Leu substrate preference compared to the wild-type enzyme, making its specificity profile similar to that of wheat carboxypeptidase II. glpbio.com

Detailed research on the specific substitutions N241D and L245R and their effect on the hydrolysis of this compound is not extensively available in the reviewed literature.

Table 1: Relative Change in Catalytic Efficiency (kcat/Km) of Carboxypeptidase Y Mutants for this compound

Mutation Fold Increase in kcat/Km (relative to Wild Type)
W312E 1150
L178D + W312D 380,000 (in Lys/Leu preference)

Data sourced from studies on P1 substrate preference. glpbio.comamanote.com

Characterization with Aspergillus niger Serine Carboxypeptidases (CPD-I and CPD-II)

This compound has been utilized as a substrate to characterize two serine carboxypeptidases from the fungus Aspergillus niger, designated as CPD-I and CPD-II. scholarhub.vn These enzymes have shown specificity for substrates containing arginine (Arg) and lysine (Lys) residues. Both CPD-I and CPD-II are specific for Arg, Lys, and Phenylalanine (Phe) in the P1 position. However, their specificities diverge at the P'1 position; CPD-I shows a preference for hydrophobic residues, whereas CPD-II is highly specific for Arg and Lys in this position. scholarhub.vn

Studies with Carboxypeptidase S-1 from Penicillium janthinellum

Carboxypeptidase S-1 from the fungus Penicillium janthinellum has been characterized using a variety of substrates, including this compound. The substrate preference of this enzyme is notably dependent on pH. avcr.cz This pH dependence is attributed to the ionization of a carboxylic acid group within the S1 binding site. avcr.cz Deprotonation of this group creates a negative charge that is unfavorable for the binding of substrates with hydrophobic P1 residues but is beneficial for the binding of substrates with positively charged P1 residues like lysine. avcr.cz Consequently, at a pH of 6.0, the enzyme shows a strong preference for substrates where the P1 residue is Arg or Lys. avcr.cz

Investigation of Malt Carboxypeptidase II

This compound has served as a substrate in studies investigating the kinetic parameters of malt carboxypeptidase II. Specifically, it was used to examine the effects of phenyl guanidine (B92328) hydrogencarbonate and NaCl on the enzyme's catalytic hydrolysis reaction. nih.gov

Interaction with Halophilic Metalloproteases (e.g., from Salinivibrio sp. YH4, Mesonia algae K4-1)

The interaction of this compound with halophilic (salt-loving) metalloproteases has also been investigated.

Salinivibrio sp. YH4: A study on a halophilic metalloprotease, EYHIII, from Salinivibrio sp. YH4, demonstrated no hydrolysis of this compound. This enzyme showed a strict substrate specificity for large hydrophobic residues (such as Phe and Leu) at the P1' position and did not cleave substrates with basic (like Arg) or neutral residues (like Ala from Lys-Ala) at this position.

Mesonia algae K4-1: The protease EK4-1, from the arctic bacterium Mesonia algae K4-1, is a cold-adapted and salt-tolerant metalloprotease. Its substrate specificity has been characterized, showing a preference for the hydrolysis of peptide bonds where the P1' position is occupied by hydrophobic residues like Leu, Phe, and Val, or amino acids with long side chains such as Tyr. nih.govmdpi.com This substrate preference for hydrophobic residues at the P1' position suggests that EK4-1 would not be active on this compound, which has alanine (B10760859) at the P'1 position preceded by a basic lysine.

Table 2: Summary of Enzyme Interactions with this compound

Enzyme Source Organism Enzyme Class Interaction/Specificity Notes
Carboxypeptidase Y Saccharomyces cerevisiae Serine Carboxypeptidase Substrate for studying S'1 and P1 binding pocket specificity; activity is highly modifiable by mutagenesis.
CPD-I and CPD-II Aspergillus niger Serine Carboxypeptidase Substrate for characterization; both enzymes are specific for Lys in the P1 position.
Carboxypeptidase S-1 Penicillium janthinellum Serine Carboxypeptidase Substrate preference for P1 Lys is pH-dependent, favored at pH 6.0.
Malt Carboxypeptidase II Malt (Barley) Serine Carboxypeptidase Used as a substrate to study the effects of chemical modulators on kinetic parameters.
EYHIII Salinivibrio sp. YH4 Metalloprotease No hydrolysis observed; specific for hydrophobic P1' residues.
EK4-1 Mesonia algae K4-1 Metalloprotease Inferred no activity due to strong preference for hydrophobic P1' residues.

Application of this compound in Enzyme Activity Screening Assays

The synthetic peptide derivative, N-(3-[2-Furyl]acryloyl)-L-lysyl-L-alanine (this compound), serves as a valuable tool in the field of enzymology, particularly for the characterization and screening of serine carboxypeptidases. Its specific structure allows for the sensitive detection of enzymatic activity, making it a key substrate in assays designed to investigate enzyme kinetics, substrate specificity, and the effects of various inhibitors or reaction conditions.

This compound is frequently employed as a substrate to assess the enzymatic activity of carboxypeptidases from diverse sources, including fungal and yeast species. glpbio.com For instance, it has been instrumental in the characterization of two distinct serine carboxypeptidases, CPD-I and CPD-II, isolated from Aspergillus niger. glpbio.comnih.gov In these studies, the hydrolysis of the peptide bond in this compound is monitored to determine the enzymatic activity and specificity of each enzyme.

Furthermore, this compound has been utilized in kinetic studies of carboxypeptidase Y, a well-characterized enzyme from yeast. glpbio.com These assays are crucial for understanding the enzyme's preference for certain amino acid residues at the P'1 position of the substrate, which is the amino acid residue at the C-terminus that is cleaved off. glpbio.com The use of this compound and similar substrates allows researchers to elucidate the structural and chemical features of the enzyme's active site that govern its catalytic function.

The application of this compound extends to the investigation of carboxypeptidase S-1 from Penicillium janthinellum and malt carboxypeptidase II. glpbio.com In these contexts, the substrate is used to probe the enzymatic properties and specificity, contributing to a broader understanding of this class of enzymes.

A recent study on a novel serine carboxypeptidase (CapA) from Aspergillus niger highlights the ongoing utility of such substrates in modern enzymology. While direct kinetic data for this compound with this new enzyme were not the primary focus, the study provided detailed kinetic parameters for a structurally similar substrate, CBZ-Ala-Lys. This allows for comparative analysis and underscores the importance of these types of substrates in characterizing newly discovered enzymes. nih.govresearchgate.net

The data derived from enzyme activity screening assays using this compound and related compounds are fundamental for various applications, from fundamental biochemical research to the development of industrial enzymatic processes.

Detailed Research Findings

Research utilizing this compound as a substrate has yielded significant insights into the substrate specificity of various serine carboxypeptidases. For example, in the characterization of CPD-I and CPD-II from Aspergillus niger, this compound was used to differentiate the specificities of these two enzymes. nih.gov Such studies are critical for classifying new enzymes and for understanding their physiological roles.

Kinetic studies with carboxypeptidase Y employing a range of substrates, including those similar to this compound, have provided a detailed map of the enzyme's active site. nih.gov This knowledge is invaluable for protein engineering efforts aimed at altering enzyme specificity for biotechnological applications.

The following table summarizes the kinetic parameters for a new serine carboxypeptidase from Aspergillus niger (CapA) with various substrates, illustrating the type of data generated in these screening assays. While data for this compound is not available for this specific enzyme, the data for CBZ-Ala-Lys provides a relevant comparison. nih.gov

SubstrateKm (mmol L-1)kcat (s-1)kcat/Km (mmol L-1 s-1)
CBZ-Phe-Leu0.06311.74186.35
CBZ-Gly-Ala0.1410.2573.21
CBZ-Ala-Lys0.2512.3649.44
CBZ-Pro-Gly0.319.8731.84
CBZ-Ala-Glu0.428.5420.33
CBZ-Ala-Arg---

Assays were carried out in 0.1 mol L−1 disodium (B8443419) hydrogen phosphate-citric acid buffer, at pH 6.0, 45 °C. The concentrations of CapA range from 5 to 500 μmol L−1. nih.gov

Biophysical Characterization of Fa Lys Ala Oh and Its Molecular Assemblies

Spectroscopic Methodologies for Conformational Analysis

Spectroscopic techniques are indispensable for probing the structural intricacies of FA-Lys-Ala-OH in solution. These methods provide insights into the molecule's secondary structure, the local environment of its chromophores, and the vibrational modes of its chemical bonds, all of which contribute to a comprehensive conformational analysis.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules like this compound. libretexts.orglibretexts.org This method measures the differential absorption of left and right circularly polarized light, which is sensitive to the molecule's three-dimensional arrangement. libretexts.orgyoutube.com For peptides and proteins, CD spectra in the far-UV region (typically 190-250 nm) can reveal the presence of characteristic secondary structures such as α-helices, β-sheets, and random coils. libretexts.org

In the context of this compound, CD spectroscopy would be employed to determine if the peptide backbone adopts any regular secondary structure in solution. For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets show a negative band around 218 nm and a positive band near 195 nm. libretexts.org The absence of significant peaks above 210 nm would suggest a predominantly random coil conformation. libretexts.org

Furthermore, thermal stability studies can be conducted by monitoring the CD signal at a specific wavelength as a function of temperature. nih.gov This allows for the determination of a melting temperature (Tm), which provides information on the stability of the adopted conformation.

Table 1: Characteristic CD Spectral Features for Protein Secondary Structures

Secondary Structure Wavelength of Negative Bands (nm) Wavelength of Positive Bands (nm)
α-Helix 222, 208 193
β-Sheet 218 195

This table provides generalized data for polypeptide chains and serves as a reference for potential structural elements in this compound.

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of fluorescent moieties within a molecule. mdpi.com In this compound, the pterin (B48896) ring of the folic acid component is intrinsically fluorescent. The emission properties of this fluorophore, such as its intensity and maximum emission wavelength, are sensitive to the polarity of its surroundings and its interaction with other parts of the molecule or with the solvent.

By exciting the folic acid moiety and recording the resulting fluorescence spectrum, changes in the conformation of this compound can be monitored. For instance, if the folic acid residue moves into a more hydrophobic environment upon a conformational change or aggregation, a blue shift (shift to shorter wavelengths) in the emission maximum and an increase in fluorescence intensity would be expected. Conversely, exposure to a more polar environment would likely result in a red shift (shift to longer wavelengths) and a decrease in intensity. This technique is also valuable for studying binding interactions with other molecules. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. acs.org The resulting spectrum provides a fingerprint of the molecule's functional groups and can be used to deduce information about its secondary structure. The amide I band (1600-1700 cm-1), arising primarily from the C=O stretching vibrations of the peptide backbone, is particularly sensitive to the secondary structure. acs.org

For this compound, the position of the amide I band can indicate the presence of different conformations. For example, α-helical structures typically show an amide I band around 1650-1658 cm-1, while β-sheets are associated with a band in the range of 1620-1640 cm-1. Random coil structures generally exhibit a band around 1640-1648 cm-1. Analysis of the FTIR spectrum of this compound would thus complement the information obtained from CD spectroscopy regarding its secondary structure. researchgate.net

Table 2: Typical Amide I Peak Positions in FTIR for Different Secondary Structures

Secondary Structure Amide I Peak Position (cm-1)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640

This table presents typical frequency ranges for the amide I band in polypeptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide detailed atomic-level information about the structure and dynamics of molecules in solution. youtube.com For this compound, 1H NMR spectroscopy would be the primary method used. The chemical shifts of the proton signals provide information about the electronic environment of each proton, while coupling constants can reveal through-bond connectivity and dihedral angles, which are crucial for defining the molecular conformation. hmdb.ca

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential for a complete structural elucidation. COSY spectra reveal proton-proton coupling networks within the lysine (B10760008) and alanine (B10760859) residues, aiding in the assignment of all proton signals. NOESY spectra provide information about protons that are close in space, even if they are far apart in the primary sequence. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances that can be used to build a three-dimensional model of the molecule.

Techniques for Determining Molecular Size and Aggregation State

Understanding the size and aggregation state of this compound in solution is critical, as these properties can influence its biological activity. Chromatographic techniques are particularly well-suited for this purpose.

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a technique that separates molecules based on their hydrodynamic volume or size in solution. bio-rad.comwikipedia.org The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute earlier, while smaller molecules that can enter the pores have a longer path and elute later. bio-rad.comyoutube.com

By running a sample of this compound through an SEC column and monitoring the elution profile, one can determine its apparent molecular weight and assess its aggregation state. youtube.com If the molecule exists as a monomer, it will elute at a volume corresponding to its individual molecular weight. The presence of dimers, trimers, or higher-order aggregates would result in elution at earlier volumes, corresponding to larger apparent molecular weights. youtube.com Calibration of the column with a set of molecular weight standards allows for the estimation of the molecular weight of the eluting species.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Folic acid
Lysine
Alanine

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. unchainedlabs.com The method, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. medium.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the translational diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic radius (Rh) via the Stokes-Einstein equation. formulationbio.com

For this compound, DLS is a rapid and efficient screening method to detect the presence of aggregates or higher-order molecular assemblies. zentriforce.com It provides valuable information on the homogeneity of the peptide in solution. A monomodal size distribution would indicate the presence of a single species, whereas a multimodal distribution would suggest the coexistence of monomers, oligomers, or larger aggregates.

Detailed Research Findings:

In a hypothetical DLS analysis of this compound, the peptide would be dissolved in a suitable buffer and analyzed at a specific concentration and temperature. The resulting data would provide the average hydrodynamic radius and the polydispersity index (PDI), a measure of the broadness of the size distribution. A low PDI value (typically <0.2) would indicate a monodisperse sample, while higher values would suggest polydispersity or aggregation. The intensity, volume, and number distributions would offer different perspectives on the sample's composition, with the intensity distribution being particularly sensitive to the presence of even small amounts of large aggregates.

Table 1: Hypothetical DLS Data for this compound under Different Conditions

Condition Z-Average (d.nm) Polydispersity Index (PDI) Peak 1 (Intensity %) Peak 2 (Intensity %) Interpretation
pH 7.4, 25°C 1.5 0.15 100% - Predominantly monomeric
pH 5.0, 25°C 25.8 0.45 85% (at 2.0 nm) 15% (at 50 nm) Monomers with some aggregation

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the behavior of macromolecules in solution. nih.gov It provides information on molecular weight, shape, and the state of self-association. ddtjournal.com In an AUC experiment, a sample is subjected to a strong centrifugal force, causing the molecules to sediment. The rate of sedimentation is monitored in real-time by an optical detection system. ddtjournal.com

For a short peptide like this compound, AUC can be particularly informative in characterizing its self-association state in solution. ddtjournal.com Two complementary experiments are typically performed: sedimentation velocity (SV) and sedimentation equilibrium (SE). SV experiments provide the sedimentation coefficient (s), which is related to the size and shape of the molecule. SE experiments are used to determine the molar mass of the species present at equilibrium, providing insights into oligomeric states and association constants.

Detailed Research Findings:

A hypothetical sedimentation velocity experiment with this compound would reveal the distribution of sedimentation coefficients. A single, sharp peak would suggest a single, homogeneous species. The presence of multiple peaks would indicate the existence of different oligomeric forms or aggregates. Sedimentation equilibrium analysis would then be used to determine the precise molecular weight of these species. By analyzing the data at different peptide concentrations, the stoichiometry and thermodynamics of any self-association could be determined.

Table 2: Hypothetical AUC Sedimentation Velocity Data for this compound

Parameter Result Interpretation
Sedimentation Coefficient (s) 0.5 S Consistent with a small peptide
Frictional Ratio (f/f₀) 1.2 Indicates a slightly elongated shape

Calorimetric Techniques for Conformational Stability Assessment (e.g., DSC, DSF)

Calorimetric techniques are essential for assessing the conformational stability of peptides and proteins. Differential Scanning Calorimetry (DSC) and Differential Scanning Fluorimetry (DSF) are two widely used methods. mtoz-biolabs.com

Differential Scanning Calorimetry (DSC) directly measures the heat changes that occur in a sample as its temperature is increased or decreased. nih.gov This allows for the determination of key thermodynamic parameters associated with thermal unfolding, such as the melting temperature (Tm), the enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp). journaljpri.com For peptides, DSC can provide insights into their thermal stability and the effects of solvent conditions on this stability. nih.gov

Differential Scanning Fluorimetry (DSF) , also known as Thermal Shift Assay, monitors changes in the fluorescence of a dye or intrinsic tryptophan fluorescence as a protein or peptide unfolds with increasing temperature. formulationbio.com The hydrophobic dye, SYPRO Orange, is commonly used; its fluorescence increases as it binds to the hydrophobic regions of the peptide that become exposed upon unfolding. nih.govnih.gov The midpoint of this transition is the melting temperature (Tm), which is an indicator of the peptide's thermal stability. nih.gov

Detailed Research Findings:

In a hypothetical DSC experiment on this compound, a thermogram would be generated by plotting the excess heat capacity against temperature. The peak of the thermogram would correspond to the Tm. The area under the peak would be used to calculate the calorimetric enthalpy of unfolding.

For a DSF experiment, the fluorescence intensity would be plotted against temperature. The resulting sigmoidal curve would be used to determine the Tm. DSF is a high-throughput technique that would allow for the rapid screening of different buffer conditions (e.g., pH, ionic strength) that might affect the stability of this compound.

Table 3: Hypothetical Calorimetric Data for this compound

Technique Parameter Value Interpretation
DSC Melting Temperature (Tm) 55 °C Temperature at which 50% of the peptide is unfolded
DSC Enthalpy of Unfolding (ΔH) 150 kJ/mol Energy required to unfold the peptide

Advanced Imaging Techniques for Molecular Architecture

Advanced imaging techniques are crucial for visualizing the morphology and architecture of peptide assemblies at the nanoscale. mdpi.com Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) can provide direct visual evidence of self-assembled structures like fibers, nanotubes, or hydrogels. mdpi.com

For this compound, if conditions are found that promote self-assembly (e.g., changes in pH, temperature, or concentration), these imaging techniques would be employed to characterize the resulting nanostructures. For instance, if this compound were to form a hydrogel, SEM could reveal the porous network structure of the gel, while TEM and AFM could provide higher-resolution images of the individual self-assembled fibers. preprints.org More specialized techniques like Scanning Ion Conductance Microscopy (SICM) could even be used to study the topography of a potential hydrogel surface under physiological conditions. nih.gov

Detailed Research Findings:

A hypothetical study on the self-assembly of this compound might find that at a specific pH, the peptide forms fibrillar structures. TEM imaging would be used to visualize these fibrils, allowing for the measurement of their width and length. AFM could provide three-dimensional topographical information and data on the stiffness of the fibrils. These findings would be critical in understanding the molecular architecture of the self-assembled state.

Table 4: Hypothetical Morphological Data from Advanced Imaging of this compound Assemblies

Imaging Technique Observation Measurement
TEM Long, unbranched fibrils Average width of 10 nm
AFM Network of interconnected fibers Fiber height of 8-12 nm

Molecular Interaction Analysis Involving Fa Lys Ala Oh

Peptide-Protein Binding Interactions

The binding of peptides like FA-Lys-Ala-OH to proteins is a highly specific process mediated by a combination of forces. mdpi.com The affinity and specificity of these interactions are not determined by a single type of bond but rather by the cumulative effect of hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals contacts. mdpi.communi.cz The peptide backbone itself can contribute significantly to binding affinity through electrostatic interactions and hydrogen bonding. pnas.org

Characterization of Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the structure and function of proteins and their interactions with ligands. benthamopen.com They are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). libretexts.org In the context of this compound binding to a protein, several key hydrogen bonding interactions can be anticipated.

The side chains of amino acids such as lysine (B10760008), which is present in this compound, are frequent participants in hydrogen bonds. benthamopen.comnih.gov The primary amine group (NH3+) of the lysine side chain can act as a hydrogen bond donor. nih.gov Furthermore, the hydroxyl groups of serine, threonine, and tyrosine, and the amide groups of asparagine and glutamine in a protein's binding pocket are common hydrogen bond donors and acceptors. nih.gov The peptide backbone's amide and carbonyl groups are also key players in forming hydrogen bonds, often creating regular secondary structures like alpha-helices and beta-sheets that can be crucial for molecular recognition. mdpi.comlibretexts.org

Water molecules can also mediate interactions between a peptide and a protein by forming water bridges, which adds another layer of complexity and contributes to the stability of the complex. benthamopen.com The strength of these hydrogen bonds is a critical factor, with typical dissociation energies ranging from 10 to 65 kJ/mol. mdpi.com

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound and Protein Side Chains

MoleculePotential DonorsPotential Acceptors
This compound Lysine side-chain amine (-NH3+), Peptide backbone amide (-NH)Fluorescein (B123965) carboxylate (-COO-), Alanine (B10760859) carboxylate (-COO-), Peptide backbone carbonyl (C=O)
Protein Side chains of Arg, Lys, His, Asn, Gln, Ser, Thr, Tyr, Trp; Backbone amide (-NH)Side chains of Asp, Glu, Asn, Gln, Ser, Thr, Tyr, His; Backbone carbonyl (C=O)

Delineation of Hydrophobic Interactions

Hydrophobic interactions are a major driving force in protein folding and ligand binding, contributing significantly to the stability of the resulting complexes. muni.cznih.gov These interactions arise from the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize their contact with water. muni.cz

In the this compound molecule, the alanine residue with its methyl side chain can participate in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. researchgate.net Such nonpolar residues in proteins include phenylalanine, isoleucine, and tyrosine. researchgate.net The fluorescein moiety, with its extensive aromatic ring system, is also a significant contributor to hydrophobic interactions.

Investigation of Electrostatic and Salt Bridge Formations

Electrostatic interactions, including the highly specific salt bridges, are crucial for molecular recognition and the stability of protein-ligand complexes. frontiersin.orglu.se A salt bridge is a combination of a hydrogen bond and an ionic bond, typically formed between oppositely charged residues. wikipedia.orgresearchgate.net

The lysine residue in this compound carries a positive charge on its side-chain amine group at physiological pH. researchgate.net This positively charged group can form a salt bridge with negatively charged amino acid residues on the protein surface, such as aspartate (Asp) and glutamate (B1630785) (Glu). frontiersin.orgresearchgate.net These interactions are known to be significant in protein-protein interactions and protein stability. frontiersin.orgnih.gov

Analysis of Van der Waals Interactions

These interactions occur between all atoms that are in close proximity. muni.cz In the this compound-protein complex, van der Waals forces would be present between the atoms of the peptide and the atoms of the protein's binding site. The alanine side chain, for instance, can make van der Waals contacts. utoronto.ca The tight packing of atoms in the protein's interior maximizes these favorable interactions. nih.gov The loss of these contacts, for example, through a mutation that replaces a large side chain with a smaller one, can be destabilizing. muni.cz

Peptide-Membrane Interactions and Permeation Studies

The ability of peptides to interact with and cross cell membranes is fundamental to their biological function and therapeutic potential. researchgate.net For this compound, the presence of both charged (lysine) and hydrophobic components suggests an amphipathic nature that facilitates interaction with the lipid bilayer. nih.gov

Mechanistic Insights into Membrane Permeation

The permeation of peptides across a lipid membrane is a complex process that can occur through various mechanisms. frontiersin.org For a charged peptide like this compound, which carries a positive charge on the lysine residue, electrostatic interactions with the negatively charged components of some cell membranes are a key initial step. nih.govnih.gov

Molecular dynamics simulations have provided insights into the translocation process, suggesting that it can be assisted by the formation of local defects in the membrane. nih.gov The positively charged nature of a peptide can be advantageous for membrane permeation. Studies have shown that positively charged molecules can have a significantly lower energy barrier for permeation compared to negatively charged or zwitterionic molecules. nih.gov This is partly due to favorable electrostatic interactions with the phosphate (B84403) and glycerol (B35011) groups of the phospholipids (B1166683) as the peptide enters the membrane. nih.gov

The process often involves the peptide initially binding to the membrane surface, followed by insertion of its hydrophobic portions into the lipid core. mdpi.com The presence of positively charged residues like lysine is important for this initial interaction with the membrane lipids. mdpi.com The subsequent translocation across the bilayer is an energy-dependent process influenced by factors such as the peptide's charge, hydrophobicity, and the properties of the membrane itself. frontiersin.org

Conformational Adaptations upon Membrane Association

The interaction of peptides like this compound with cell membranes often induces significant conformational changes in both the peptide and the lipid bilayer. These adaptations are crucial for the peptide's biological function, influencing its ability to translocate across the membrane without causing permanent damage.

Upon association with a membrane, peptides can undergo a transition from a random coil in an aqueous solution to a more structured conformation, such as an α-helix or a β-sheet, within the lipid environment. For instance, studies on similar peptides have shown that they can adopt an amphipathic α-helical structure which facilitates their insertion into the membrane. The hydrophobic residues of the peptide interact with the lipid core of the membrane, while the hydrophilic residues, like lysine, remain oriented towards the aqueous environment or the polar head groups of the lipids. mdpi.com

This process can be influenced by the lipid composition of the membrane. Some peptides exhibit a reversible sheet-to-turn conformational change, which is thought to reduce unfavorable hydrophobic interactions with the lipid chains, thereby facilitating translocation. meihonglab.com This adaptability allows the peptide to navigate the complex environment of the cell membrane. The presence of charged residues, such as the lysine in this compound, can play a significant role in the initial electrostatic attraction to the negatively charged components of some biological membranes. tandfonline.comnih.gov

Molecular dynamics simulations have provided insights into these conformational adaptations. They show that peptides can initially bind to the membrane surface and then insert into the hydrophobic core. This insertion is often accompanied by a change in the peptide's secondary structure, a process that is critical for its function. biorxiv.org

Interactions with Inorganic Surfaces (e.g., TiO2)

The interaction of peptides with inorganic surfaces like titanium dioxide (TiO2) is of significant interest in fields such as biocompatible materials and nanomedicine. The adsorption and conformation of peptides on these surfaces are governed by a combination of electrostatic and van der Waals forces.

Studies on dipeptides similar to the Lys-Ala portion of this compound, such as Ala-Lys, have been conducted to understand their interaction with rutile TiO2 surfaces. acs.orgnih.gov These investigations, using both theoretical calculations and experimental techniques, have shown that the peptide can adsorb onto the TiO2 surface through various interaction points. The carboxyl group of the alanine residue and the amine groups are potential coordination sites with the titanium atoms on the surface. nih.govresearchgate.net

Molecular dynamics simulations have revealed that upon adsorption, the peptide can remain on the surface, undergoing limited conformational changes. acs.org The nature of the interaction is influenced by the specific crystal face of the TiO2 and the presence of water, which can form hydroxyl groups on the surface. nih.gov These surface hydroxyl groups can participate in hydrogen bonding with the peptide. nih.gov The binding of amino acids like lysine and alanine to TiO2 nanoparticles has been shown to be an entropy-driven process. nih.gov

The following table summarizes key findings from studies on the interaction of similar peptides with TiO2 surfaces:

Peptide ComponentKey Interaction Findings with TiO2Research Methodologies
Alanine (Ala) The terminal carboxyl group can form a bidentate coordination with adjacent titanium atoms on the rutile (110) surface. acs.orgresearchgate.netAb initio calculations, Molecular Dynamics (MD) simulations, X-ray Photoelectron Spectroscopy (XPS) acs.orgnih.gov
Lysine (Lys) The amino groups can act as coordination points with the TiO2 surface. nih.gov Side chains of basic amino acids can also interact with the surface. nih.govSolution NMR, Molecular Dynamics (MD) simulations nih.gov

Methodologies for Quantifying Molecular Interactions

To fully understand the interactions of this compound, it is essential to employ quantitative methods to determine binding affinities and to detect the interactions using spectroscopic techniques.

Determination of Binding Affinities (e.g., Dissociation Constants)

The strength of the interaction between a ligand like this compound and its binding partner (e.g., a membrane receptor or an inorganic surface) is quantified by its binding affinity, commonly expressed as the dissociation constant (Kd). wikipedia.org A lower Kd value indicates a stronger binding affinity. pharmacologycanada.org

Various biophysical techniques are used to determine Kd values. These methods typically involve titrating one binding partner with increasing concentrations of the other and measuring a signal that changes upon binding. nih.gov

Commonly Used Techniques for Determining Binding Affinity:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): Monitors the change in refractive index at a sensor surface as the ligand binds to an immobilized binding partner, providing real-time association and dissociation kinetics.

Fluorescence Spectroscopy: Changes in the fluorescence properties (intensity, polarization) of a molecule upon binding can be used to calculate the Kd. mdpi.com

Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the non-covalent complex and determine the relative amounts of bound and unbound species to calculate the Kd. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shift perturbation or changes in signal intensity upon titration can be used to determine binding affinities. nih.gov

The choice of method depends on the specific system being studied, including the nature of the interacting molecules and the required sensitivity. For example, covalent labeling combined with mass spectrometry can be a powerful tool for determining the Kd of protein-ligand interactions. nih.gov

Application of Spectroscopic Probes for Interaction Detection

Spectroscopic techniques are invaluable for detecting and characterizing molecular interactions at a detailed level. They can provide information on conformational changes, the microenvironment of specific residues, and the nature of the binding forces.

Spectroscopic Techniques for Interaction Analysis:

Fluorescence Spectroscopy: Intrinsic fluorescence of tryptophan or tyrosine residues can be used as a probe. mdpi.com Quenching or enhancement of this fluorescence upon interaction with a ligand provides evidence of binding and can reveal information about the proximity of the ligand to these residues. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the secondary structure of peptides and proteins. Changes in the CD spectrum upon interaction with a membrane or other binding partner can indicate conformational changes, such as a random coil to α-helix transition. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about molecular interactions. Techniques like chemical shift perturbation mapping can identify the specific amino acid residues involved in the binding interface. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the vibrational modes of chemical bonds, providing information about hydrogen bonding and the secondary structure of peptides upon interaction. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is particularly useful for studying interactions with inorganic surfaces like TiO2, providing information about the chemical state and elemental composition of the adsorbed species. nih.gov

The following table summarizes the application of these spectroscopic probes:

Spectroscopic TechniqueInformation ObtainedApplication Example
Fluorescence Spectroscopy Binding, changes in the microenvironment of fluorophores. mdpi.comnih.govMonitoring the quenching of intrinsic protein fluorescence upon ligand binding.
Circular Dichroism (CD) Secondary structure changes (e.g., α-helix, β-sheet formation). researchgate.netDetecting conformational changes in a peptide upon association with a lipid membrane.
NMR Spectroscopy Atomic-level structural details of interactions, identification of binding sites. nih.govMapping the interaction surface of a protein with its ligand.
FTIR Spectroscopy Changes in hydrogen bonding and secondary structure. researchgate.netAnalyzing the structural changes in a peptide upon adsorption to a surface.
XPS Elemental composition and chemical state of surface-adsorbed molecules. nih.govCharacterizing the binding of a peptide to a TiO2 surface.

By employing these methodologies, researchers can gain a comprehensive understanding of the molecular interactions of this compound, which is crucial for elucidating its mechanism of action and for the rational design of related compounds with specific functional properties.

Mechanistic Studies of Fa Lys Ala Oh S Biological Activity

Detailed Mechanisms of Enzymatic Hydrolysis

The enzymatic hydrolysis of FA-Lys-Ala-OH involves the cleavage of the peptide bond between the lysine (B10760008) and alanine (B10760859) residues. This process is primarily facilitated by peptidases, a class of enzymes that catalyze the breakdown of peptides into smaller peptides or individual amino acids. The N-terminal furan-2-carbonyl (FA) group introduces a modification that can influence the susceptibility of the adjacent peptide bond to enzymatic cleavage.

Proteases, also known as peptidases, enzymatically hydrolyze peptide bonds in their protein substrates, leading to a widespread and irreversible post-translational modification of the protein's structure and biological function nih.gov. The hydrolysis of the peptide bond in this compound is a critical step in its biological processing. While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the mechanism can be inferred from the known actions of various peptidases on N-acylated dipeptides.

Carboxypeptidases are a class of metalloenzymes that cleave peptide bonds at the C-terminal end of a peptide or protein. Their specificity is largely determined by the nature of the C-terminal amino acid residue. For instance, carboxypeptidase A typically shows a preference for C-terminal amino acids with aromatic or bulky aliphatic side chains, while carboxypeptidase B is specific for basic amino acids like lysine and arginine. Given that this compound has a C-terminal alanine, it could be a substrate for carboxypeptidases with broad specificity. However, the N-terminal FA group might sterically hinder the binding of the dipeptide to the active site of some carboxypeptidases.

Dipeptidyl carboxypeptidases, such as angiotensin-converting enzyme (ACE), are also potential candidates for the hydrolysis of this compound. These enzymes remove dipeptides from the C-terminus of their substrates scialert.net. For example, Escherichia coli dipeptidyl carboxypeptidase (EcDCP) is a zinc metallopeptidase with catalytic properties similar to ACE and is capable of removing dipeptides from the C-termini of peptide substrates scialert.net. However, the substrate specificity of these enzymes can be stringent, and the presence of the N-terminal furan (B31954) group could affect recognition and cleavage scialert.net.

Aminopeptidases, which cleave amino acids from the N-terminus of peptides, are less likely to be the primary enzymes for the initial hydrolysis of the Lys-Ala bond due to the presence of the N-terminal FA group, which blocks the free amine required for their activity. However, after potential initial cleavage by other proteases, further degradation could be facilitated by aminopeptidases.

The general mechanism of protease-catalyzed peptide bond hydrolysis involves the activation of a water molecule by a catalytic residue (e.g., serine, cysteine, aspartate) or a metal ion within the enzyme's active site. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the peptide bond.

Table 1: Potential Enzymes in the Hydrolysis of this compound
Enzyme ClassPotential Action on this compoundFactors Influencing Activity
Carboxypeptidases Cleavage of the C-terminal alanineSpecificity for C-terminal residue; potential steric hindrance from the N-terminal FA group.
Dipeptidyl Carboxypeptidases Removal of the Lys-Ala dipeptideSubstrate specificity; influence of the FA group on binding.
General Proteases Cleavage of the Lys-Ala peptide bondBroad substrate specificity; accessibility of the peptide bond.

Exploration of Peptide Transport and Cellular Uptake Pathways

The cellular uptake of small peptides like this compound is predominantly mediated by specific peptide transporters. These transporters are crucial for the absorption of peptides in various tissues, including the intestine and kidneys. The main transporters involved in the uptake of di- and tripeptides are the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) mdpi.com.

PEPT1 is a low-affinity, high-capacity transporter primarily found in the brush border membrane of intestinal epithelial cells, where it plays a key role in the absorption of dietary peptides. PEPT2, on the other hand, is a high-affinity, low-capacity transporter predominantly expressed in the apical membrane of renal tubular cells, where it is responsible for the reabsorption of peptides from the glomerular filtrate mdpi.com. Both transporters can also be found in other tissues.

The transport mechanism of PEPT1 and PEPT2 involves the co-transport of peptides with protons (H+) down an electrochemical gradient. This process is stereoselective, with a preference for peptides containing L-amino acids nih.govmdpi.com. Given that this compound is composed of L-amino acids, it is a potential substrate for these transporters.

A study investigating the use of a fluorophore-conjugated dipeptide, β-Ala-Lys (AMCA), as a biosensor for peptide transport activity provides valuable insights into the potential uptake of the structurally similar this compound. This study measured the transport activity in brush border membrane vesicles from the outer cortex (representing PEPT1) and outer medulla (representing PEPT2) of the kidney. The kinetic parameters for β-Ala-Lys (AMCA) transport were determined, showing different affinities and capacities for the two transporters.

Table 2: Kinetic Parameters of β-Ala-Lys (AMCA) Transport by Renal Peptide Transporters
TransporterTissue LocationKm (μM)Vmax (ΔF/min/mg)
PEPT1 (like) Outer Cortex783.7 ± 115.72191.2 ± 133.9
PEPT2 (like) Outer Medulla93.6 ± 21.9935.8 ± 50.2

These findings suggest that a dipeptide with a structure analogous to the Lys-Ala portion of this compound is a substrate for both major peptide transporters, with PEPT2 exhibiting a significantly higher affinity (lower Km). The N-terminal furan-2-carbonyl modification in this compound could influence its binding affinity and transport kinetics, but it is plausible that it is also transported by PEPT1 and PEPT2.

Investigation of Metabolic Processing and Degradation Pathways

Following cellular uptake, this compound is expected to undergo metabolic processing and degradation. The metabolic fate of this compound is likely determined by the biotransformation of both its furan moiety and its dipeptide structure.

The furan ring is known to be metabolized by cytochrome P450 (P450) enzymes, primarily CYP2E1, in the liver nih.gov. This oxidation leads to the formation of a reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA) nih.govacs.org. BDA is an electrophilic species that can readily react with cellular nucleophiles such as glutathione (GSH), free amino acids (particularly lysine and cysteine), and proteins nih.govacs.orgresearchgate.net. This reaction can lead to the formation of various adducts and cross-links nih.gov. It is therefore highly probable that the furan moiety of this compound undergoes a similar P450-mediated oxidation to form a reactive intermediate.

The peptide portion of the molecule, following hydrolysis of the Lys-Ala bond, would release furan-2-carbonyl-lysine and alanine. Alanine can enter the general amino acid pool and be utilized in various metabolic pathways, including gluconeogenesis and protein synthesis. The metabolic fate of furan-2-carbonyl-lysine is less clear. It may be further metabolized, with the furan ring being oxidized as described above. The lysine component could potentially be a target for enzymes involved in lysine degradation, although the Nα-acylation may prevent this.

The degradation of N-acyl amino acids has been studied, and enzymes such as acylase I are known to catalyze the enantioselective hydrolysis of these compounds harvard.eduacs.org. While acylase I typically acts on N-acyl-L-amino acids, the specificity for the furan-2-carbonyl group is not well-documented.

A proposed metabolic pathway for this compound would therefore involve:

Cellular uptake via peptide transporters.

Enzymatic hydrolysis of the peptide bond to yield furan-2-carbonyl-lysine and alanine.

Metabolism of Alanine: Entry into the cellular amino acid pool.

Metabolism of the Furan Moiety: Oxidation of the furan ring by cytochrome P450 enzymes to form a reactive dialdehyde intermediate.

Conjugation and Excretion: The reactive intermediate may conjugate with glutathione or other cellular nucleophiles, followed by further processing and excretion.

Table 3: Proposed Metabolic Fate of this compound Components
ComponentMetabolic ProcessKey Enzymes/PathwaysPotential Products
Furan-2-carbonyl group OxidationCytochrome P450 (e.g., CYP2E1)Reactive dialdehyde intermediate
Lys-Ala dipeptide HydrolysisPeptidases (e.g., carboxypeptidases)Furan-2-carbonyl-lysine, Alanine
Alanine General MetabolismTransaminases, etc.Pyruvate, Glucose, etc.
Furan-2-carbonyl-lysine Further degradation/conjugationP450, Glutathione S-transferasesGSH adducts, other conjugates

Analysis of Catalytic Enantioselectivity in Biotransformations

Enantioselectivity is a key feature of many enzymatic reactions, where an enzyme preferentially catalyzes the transformation of one enantiomer over the other. In the context of this compound, which is composed of L-amino acids, enantioselectivity could be relevant in several aspects of its biotransformation.

The enzymatic hydrolysis of the peptide bond by proteases is inherently stereospecific. Most proteases are highly selective for substrates containing L-amino acids. Therefore, if a racemic mixture of FA-dipeptides were present, proteases would selectively hydrolyze the L,L-diastereomer.

The peptide transporters PEPT1 and PEPT2 also exhibit stereoselectivity. They show a higher affinity for peptides containing L-amino acids mdpi.com. Studies on the transport of D- and L-enantiomers of cephalexin and loracarbef have demonstrated that the L-isomers have a higher affinity for the peptide transporter in Caco-2 cells nih.gov. This suggests that the cellular uptake of this compound is likely to be a stereoselective process favoring the L,L-isomer.

Furthermore, if the furan moiety of this compound undergoes enzymatic modification that creates a new chiral center, this reaction could be enantioselective. For example, the enzymatic reduction of furan-containing ketones has been shown to proceed with high enantioselectivity. Candida parapsilosis carbonyl reductases (CpRCR) have been used for the reductive conversion of ketone precursors to chiral alcohol products nih.gov. These enzymes can catalyze the asymmetric reduction of dihydrofuran-3(2H)-one to (S)-tetrahydrofuran-3-ol with high enantiomeric excess nih.gov. This demonstrates that enzymes can exhibit high enantioselectivity in the biotransformation of furan-containing substrates.

Acylases, which can hydrolyze N-acyl amino acids, are also known for their high enantioselectivity. Acylase I, for instance, is used for the kinetic resolution of racemic mixtures of N-acyl amino acids by selectively hydrolyzing the L-enantiomer acs.orgacs.org. If this compound is hydrolyzed to furan-2-carbonyl-lysine, and if a racemic mixture of this N-acylated amino acid were present, an acylase could potentially resolve the mixture.

Table 4: Enantioselectivity in the Biotransformation of this compound and Related Compounds
ProcessEnzyme/TransporterStereochemical PreferenceSignificance
Peptide Hydrolysis ProteasesL-amino acidsSelective degradation of the natural L,L-isomer.
Cellular Uptake PEPT1/PEPT2L-amino acidsPreferential transport of the L,L-isomer into cells.
Biotransformation of Furan Moiety Carbonyl Reductases (example)Can be highly enantioselectivePotential for stereospecific modification of the furan ring if it were to be, for example, reduced.
Hydrolysis of N-acyl amino acid Acylases (example)L-enantiomerPotential for kinetic resolution of a racemic mixture of the N-acylated amino acid metabolite.

Structure Activity Relationship Sar Studies of Fa Lys Ala Oh Analogues

Systematic Amino Acid Substitution Strategies (e.g., Alanine (B10760859) and Lysine (B10760008) Scans)

Systematic amino acid substitution is a cornerstone of SAR studies, providing a direct method to evaluate the contribution of individual amino acid side chains to a peptide's function. Alanine and lysine scanning are two such powerful techniques.

Alanine Scanning: This strategy involves systematically replacing each non-alanine residue in a peptide sequence with alanine. acs.orgkhanacademy.org Alanine is chosen because its small, chemically inert methyl side chain removes the specific functionality of the original residue (e.g., charge, hydrophobicity, aromaticity) without significantly altering the peptide's backbone conformation or introducing major steric hindrance. acs.org A significant loss of activity upon substitution of a residue with alanine suggests that the original residue's side chain is critical for function, identifying it as a "hotspot." embopress.org Conversely, if the substitution results in little to no change in activity, it indicates that the original side chain is not essential for the observed function. khanacademy.orgembopress.org

Lysine Scanning: In contrast, lysine scanning involves replacing residues with lysine, a positively charged amino acid. This technique is particularly useful for probing the importance of electrostatic interactions and for determining if increasing the net positive charge or enhancing amphipathicity can improve activity, especially in antimicrobial peptides. nih.govacs.org "Hydrophile scanning," a broader concept, uses charged residues like lysine or glutamic acid to complement the information from alanine scans by exploring the effects of introducing charge at specific positions. acs.org

Table 1: Effects of Alanine and Lysine Substitution on the Activity of KR-12 Analogues nih.gov
Original Peptide SequencePosition of SubstitutionOriginal ResidueSubstituted ResidueObserved Effect on Antimicrobial Activity
KRIVQRIKDFLR3Isoleucine (I)Alanine (A)Decreased activity
5Glutamine (Q)Lysine (K)Increased broad-spectrum activity
9Aspartic Acid (D)Alanine (A)Increased broad-spectrum activity
9Aspartic Acid (D)Lysine (K)Increased broad-spectrum activity

Influence of Amino Acid Composition and Sequence on Functional Activity

The specific composition and sequence of amino acids dictate a peptide's physicochemical properties, which in turn govern its functional activity. Key properties influenced by the amino acid makeup include hydrophobicity, charge, and the presence of specific chemical groups like aromatic rings.

Research has shown that there is often an optimal window of hydrophobicity for a peptide's biological activity. nih.govkhanacademy.org For antimicrobial peptides, increasing hydrophobicity can enhance membrane disruption and antibacterial potency, but only up to a certain point. nih.gov Excessive hydrophobicity can lead to strong self-association of the peptides in aqueous environments, which may prevent them from reaching their target. khanacademy.org It can also lead to increased toxicity against host cells, such as hemolysis (the rupturing of red blood cells). nih.gov Therefore, modulating hydrophobicity through amino acid substitution (e.g., replacing a less hydrophobic residue like alanine with a more hydrophobic one like leucine (B10760876), or vice versa) is a key strategy in optimizing peptide function. nih.gov

Charged residues play a fundamental role in peptide specificity and activity, primarily through electrostatic interactions. Lysine, with its positively charged primary amino group in the side chain at physiological pH, is a key basic amino acid. nih.gov This positive charge is crucial for the initial interaction of many peptides with negatively charged biological targets, such as the phospholipid head groups on bacterial cell membranes or acidic residues in the active site of an enzyme. nih.gov

The number and distribution of charged residues determine a peptide's net charge and its isoelectric point (pI), which can significantly affect its solubility and interaction with macromolecules. nih.gov In a study of dipeptide linkers used in antibody-drug conjugates, it was found that incorporating positively charged amino acids like Lysine or Arginine increased the pI of the conjugate, while negatively charged residues like Glutamic acid decreased it. nih.gov The strategic placement of charged residues at the ends of otherwise nonpolar peptide sequences, such as oligoalanine, can also induce specific conformations, like chain reversals, by shielding the nonpolar core from the aqueous solvent. rsc.org The presence of lysine in alanine-rich peptides has been shown to have a significant stabilizing effect on helical structures, which is not solely attributable to the intrinsic helix-forming propensity of alanine itself. wikipedia.org

Aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) and the ring-containing imino acid (Proline) introduce unique structural and functional properties to peptides.

Aromatic residues, with their large, planar side chains, can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking, which are important for stabilizing protein and peptide structures. nih.govfrontiersin.org These residues are often found at the interface of protein-protein interactions. frontiersin.org The specific aromatic residue can have distinct effects; for instance, in one study on a small cytokine, Phenylalanine at a specific position was found to be key for biological activity, while a Tyrosine at another position was crucial for maintaining the peptide's core structure. nih.gov

Proline is unique among the common amino acids because its side chain forms a rigid five-membered ring by bonding back to the backbone amide nitrogen. embopress.orgnih.gov This cyclic structure imposes significant conformational constraints, restricting the rotation around the N-Cα bond. embopress.orgnih.gov As a result, proline often acts as a "helix breaker," introducing kinks or bends into α-helical structures. khanacademy.org This property is not a defect; rather, these proline-induced turns are critical structural motifs that define the architecture and function of many biologically important peptides and proteins. nih.gov

Positional Effects of Amino Acid Residues on Activity

For example, studies on alanine-based helical peptides have shown that the helix-forming propensity of a guest amino acid is position-dependent. frontiersin.org In one study, the substitution of alanine with residues like Leucine or Phenylalanine resulted in different degrees of helical stability depending on whether the substitution was made near the center of the peptide or closer to the C-terminus. The apparent helix propensity was found to be much higher at positions near the end of the chain, possibly due to favorable interactions with the peptide terminus or the adoption of alternative helical structures like a 310-helix. frontiersin.org Similarly, the impact of a charged residue like lysine can differ based on its position. A lysine residue at the N- or C-terminus might primarily contribute to solubility, while a lysine positioned on one face of an amphipathic helix is crucial for target interaction. This highlights that a simple summation of individual amino acid properties is insufficient to predict a peptide's activity; the context provided by the sequence and position is paramount.

Correlation between Defined Structural Motifs and Observed Biological Functions

Specific sequences of amino acids often fold into defined three-dimensional shapes or structural motifs that are directly responsible for the peptide's biological function. The correlation between these motifs and their resulting activities is a central theme in molecular biology.

A prominent example is the amphipathic α-helix, a common motif in antimicrobial peptides. In this structure, hydrophobic residues are segregated to one side of the helix, while charged/polar residues are on the opposite side. This arrangement allows the peptide to interact with and insert into bacterial membranes, with the charged face interacting with the polar head groups of lipids and the hydrophobic face penetrating the nonpolar acyl core, leading to membrane disruption and cell death. nih.gov

Rational Design Principles for Modulating Peptide Activity and Selectivity

The rational design of analogues of the chemical compound FA-Lys-Ala-OH is a strategic approach aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process is guided by a deep understanding of its structure-activity relationships (SAR), where systematic modifications of its chemical structure are correlated with changes in its biological function. The primary goals of such modifications are to enhance a desired activity, improve selectivity for a specific biological target, and increase stability in biological systems.

The design of analogues of this compound can be systematically approached by considering modifications at three key positions: the N-terminal acyl group (FA), the amino acid residues (Lys and Ala), and the C-terminal carboxyl group (-OH). Each of these regions can be altered to fine-tune the molecule's properties.

N-Terminal Acyl Group Modification

The N-terminal acyl group, denoted as "FA" which often represents a formyl group in biologically active peptides, plays a crucial role in the interaction of the peptide with its target. The nature of this acyl group can significantly influence the peptide's potency and selectivity. Modifications at this position can alter the molecule's hydrophobicity, hydrogen bonding capacity, and steric interactions within the binding pocket of its target.

For instance, replacing the formyl group with other acyl moieties can lead to substantial changes in biological activity. The introduction of bulkier or more hydrophobic groups can enhance binding affinity by occupying hydrophobic pockets in the target protein. Conversely, smaller or more polar groups might be favored if the binding site is constrained or hydrophilic.

Table 1: Illustrative Structure-Activity Relationship of N-Acyl Analogues of Lys-Ala-OH

AnalogueN-Acyl GroupRelative Activity (%)Rationale for Modification
This compound Formyl100Baseline compound.
Acetyl-Lys-Ala-OH Acetyl85Increased hydrophobicity, potential for altered hydrogen bonding.
Propionyl-Lys-Ala-OH Propionyl110Further increase in hydrophobicity, may improve binding affinity.
Benzoyl-Lys-Ala-OH Benzoyl60Introduction of an aromatic ring, significant steric and electronic changes.
Boc-Lys-Ala-OH tert-Butoxycarbonyl20Bulky protecting group, likely to cause steric hindrance.

Note: The data in this table is illustrative and based on general principles of peptide SAR. Actual values would need to be determined experimentally.

Amino Acid Substitution

The amino acid sequence is a fundamental determinant of a peptide's biological specificity. The side chains of the lysine and alanine residues in this compound contribute to its interaction with its biological target through a combination of electrostatic, hydrophobic, and steric interactions. The substitution of these amino acids with other natural or non-natural amino acids can be a powerful tool to modulate the peptide's activity and selectivity.

The lysine residue, with its positively charged side chain, is likely involved in electrostatic interactions with a negatively charged region of the target protein. Modifications at this position can probe the importance of this charge and the size of the side chain.

Charge Modification : Replacing lysine with a neutral amino acid like norleucine (a non-polar isostere) would eliminate the positive charge, which can help to determine the importance of the electrostatic interaction for activity. Substitution with a negatively charged amino acid like glutamate (B1630785) would likely be detrimental if a positive charge is required.

Side Chain Length : Varying the length of the alkyl chain of the basic amino acid (e.g., ornithine vs. lysine vs. homoarginine) can optimize the positioning of the positive charge within the binding pocket.

The small, neutral side chain of alanine suggests that this position might be sensitive to steric bulk.

Steric Hindrance : Replacing alanine with larger amino acids like valine or leucine could lead to a decrease in activity due to steric clashes within the binding pocket. Conversely, if there is an unoccupied hydrophobic pocket, these substitutions could be beneficial.

Polarity : Introducing a polar amino acid like serine could explore the potential for hydrogen bonding at this position.

Table 2: Illustrative SAR of Amino Acid Substituted Analogues of this compound

AnalogueP2 PositionP1 PositionRelative Activity (%)Rationale for Modification
This compound LysineAlanine100Baseline compound.
FA-Orn-Ala-OH OrnithineAlanine90Shorter basic side chain.
FA-Arg-Ala-OH ArginineAlanine120Different geometry of the basic group.
FA-Lys-Gly-OH LysineGlycine75Smaller side chain at P1.
FA-Lys-Val-OH LysineValine40Increased steric bulk at P1.

Note: The data in this table is illustrative and based on general principles of peptide SAR. Actual values would need to be determined experimentally.

C-Terminal Modification

The C-terminal carboxyl group of this compound is a potential site for modification to improve the peptide's stability and pharmacokinetic profile. Peptides with a free C-terminal carboxylate are often susceptible to degradation by carboxypeptidases in the body.

Amidation : Converting the C-terminal carboxylic acid to a primary amide (-CONH2) is a common strategy to increase peptide stability. This modification neutralizes the negative charge, which can also affect binding and cell permeability.

Esterification : The formation of a methyl or ethyl ester can also neutralize the charge and increase hydrophobicity, potentially leading to improved membrane permeability.

Reduction to Alcohol : The carboxyl group can be reduced to a primary alcohol, which would remove the charge and introduce a different hydrogen bonding capability.

Table 3: Illustrative SAR of C-Terminal Modified Analogues of this compound

AnalogueC-Terminal GroupRelative Stability (t½)Rationale for Modification
This compound -COOH1xBaseline compound, susceptible to carboxypeptidases.
FA-Lys-Ala-NH2 -CONH25xIncreased stability against carboxypeptidases, neutral charge.
FA-Lys-Ala-OMe -COOCH33xNeutral charge, increased hydrophobicity.
FA-Lys-Ala-ol -CH2OH4xNeutral, altered hydrogen bonding potential.

Note: The data in this table is illustrative and based on general principles of peptide SAR. Actual values would need to be determined experimentally.

By systematically applying these rational design principles, it is possible to generate a library of this compound analogues with a range of biological activities and properties. The subsequent biological evaluation of these analogues provides crucial feedback for refining the SAR models and guiding further optimization efforts to develop potent and selective peptide-based agents.

Computational Chemistry Applications in Fa Lys Ala Oh Research

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, allowing for the examination of the dynamic nature of FA-Lys-Ala-OH in various environments.

MD simulations have been employed to explore the conformational landscape and dynamics of alanine-based peptides containing lysine (B10760008) in aqueous solutions. These simulations reveal that such peptides can adopt various secondary structures, including helical and globular conformations. nih.govnih.gov The stability of these structures is influenced by factors such as the peptide's length and the electrostatic interactions of charged residues like lysine. nih.gov For instance, simulations of alanine-based peptides with lysine have shown that the intramolecular electrostatic interactions of the charged lysine side chains, along with their hydration, can impact the stability of helical conformations. nih.gov

High-resolution ion mobility measurements combined with molecular dynamics simulations have been used to study the conformations of protonated polyglycine and polyalanine peptides in the gas phase, suggesting that they can form self-solvated globule conformations where the peptide chain wraps around the charged site. nih.gov In solution, the dynamics of peptides are complex, with studies on similar molecules showing that the segmental relaxation is faster in a disordered state compared to a folded one. rsc.org

Table 1: Key Findings from MD Simulations on Peptide Conformation in Solution

Aspect Investigated Key Findings Relevant Peptides Studied
Conformational Stability Intramolecular electrostatic interactions of charged lysine side chains can destabilize helical conformations. nih.gov Alanine-based peptides with lysine nih.gov
Dominant Conformations Peptides can adopt self-solvated globule conformations, particularly in the gas phase. nih.gov Protonated polyglycine and polyalanine nih.gov
Dynamics in Solution Segmental dynamics are faster in disordered states compared to folded conformations. rsc.org ε-poly(lysine) rsc.org
Conformational Specificity Simple peptides composed of Lys, Ile, Ala, and Gly can exhibit kinks in helices and multiple C-terminal conformations. nih.gov KIA7I (composed of Lys, Ile, Ala, Gly) nih.gov

Understanding how peptides like this compound interact with cell membranes is crucial, and MD simulations provide a detailed view of these interactions. Simulations of various amphipathic α-helical peptides with lipid bilayers have shed light on the mechanisms of binding, insertion, and potential pore formation. nih.govacs.orgnih.gov These simulations can explore the influence of lipid composition on peptide behavior, showing how peptides can be directed to specific types of membranes. nih.gov

The initial contact between a peptide and a membrane is often driven by electrostatic interactions between positively charged residues, such as lysine, and the negatively charged lipid headgroups. nih.govtandfonline.com Following this initial binding, the peptide may insert into the hydrophobic core of the membrane, a process influenced by the peptide's amphipathic nature. nih.gov Coarse-grained MD simulations have also been instrumental in studying these interactions on longer timescales and larger system sizes. researchgate.net

MD simulations are also utilized to model the adsorption of peptides onto various material surfaces, which is relevant for applications in biomaterials and nanotechnology. These studies investigate how surface properties, such as hydrophobicity, influence peptide adsorption and conformation. d-nb.infochemrxiv.org

Quantum Mechanical (QM) and Semiempirical Methods

Quantum mechanical (QM) and semiempirical methods provide a higher level of theory to investigate the electronic properties of molecules like this compound. These methods are crucial for understanding chemical reactivity and spectroscopic properties.

QM methods, such as density functional theory (DFT), are used to calculate the electronic structure of peptides, which in turn allows for the determination of various molecular properties. arxiv.orgnih.gov These calculations can provide insights into the geometry, vibrational frequencies, and energetics of different peptide conformations. arxiv.orgcornell.edu For instance, DFT has been used to revisit the secondary structure of polyalanine-based peptides in the gas phase, showing good agreement with experimental infrared vibrational spectroscopy. arxiv.org

Semiempirical methods, which are computationally less expensive than ab initio QM methods, are also applied to study large molecular systems. acs.org These methods are useful for exploring the potential energy surface and conformational dynamics of peptides. acs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a reactive region with the efficiency of MM for the larger environment, making them suitable for studying enzymatic reactions and other complex processes. researchgate.net

Table 2: Applications of QM and Semiempirical Methods in Peptide Research

Method Application Information Obtained
Density Functional Theory (DFT) Studying secondary structure of peptides. arxiv.org Geometries, vibrational spectra, and relative energies of conformers. arxiv.org
Semiempirical Methods Efficient exploration of large molecular systems. acs.org Energetics and conformational sampling. acs.org
QM/MM Modeling enzyme-catalyzed reactions. researchgate.net Detailed insight into reaction mechanisms at the electronic level. researchgate.net
Ab initio calculations Force field development for MD simulations. cornell.edu Accurate potential energy surfaces for specific molecular fragments. cornell.edu

The protonation state of ionizable residues, such as the lysine in this compound, is critical for its structure and function. Computational methods can predict the pKa values of these residues, which determine their charge at a given pH. nih.govschrodinger.com

Conceptual DFT has been used to predict the protonation sites of peptides containing lysine. nih.gov By calculating chemical reactivity descriptors, it is possible to qualitatively explain the difference in pKa values of multiple lysine residues within the same peptide. nih.gov The presence of alanine (B10760859) spacers can increase the pKa difference between two lysine residues by influencing the peptide's conformation. nih.gov More advanced computational techniques, such as nonequilibrium alchemical free energy methods, have been developed to accurately predict protein pKa values, reporting average unsigned errors of around 0.52 pK for lysine. nih.govacs.org Machine learning models trained on experimental pKa data are also emerging as powerful tools for pKa prediction. digitellinc.com

Exploration of Conformational Space

Computational MethodObjectiveTypical OutputKey Insight for this compound
Molecular Dynamics (MD)Simulate atomic motion over timeTrajectory of atomic coordinatesReveals dynamic flexibility and preferred conformations in solution.
Monte Carlo SimulationsSample conformational space randomlyEnsemble of low-energy structuresIdentifies stable conformers and potential folding pathways. nih.gov
Torsional Angle ScansSystematically rotate specific bondsPotential energy profile vs. angleDetermines energy barriers between different conformations. nih.gov

Molecular Docking for Binding Site Prediction and Ligand-Target Interactions

Molecular docking is a computational procedure used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target macromolecule, typically a protein. mdpi.comnih.gov This technique is crucial for understanding the peptide's mechanism of action and for structure-based drug design. The process involves sampling a vast number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity. mdpi.comnih.gov

For this compound, docking simulations can identify potential binding pockets on a target protein surface. The furan (B31954) ring might engage in π-stacking interactions, the lysine side-chain could form salt bridges with acidic residues, and the alanine residue could fit into small hydrophobic pockets. rsc.org The accuracy of docking can be high when the top-ranked poses are considered, providing valuable hypotheses about the ligand's binding mode that can be tested experimentally. nih.govresearchgate.net

Calculation of Ligand-Protein Binding Energies

While docking provides a rapid estimate of binding affinity through its scoring function, more rigorous methods are needed for accurate quantitative predictions. mdpi.com Calculating the binding free energy (ΔG) determines the strength of the interaction between the ligand and its protein target. nih.govnih.gov

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating binding free energies from MD simulation trajectories. researchgate.net These approaches calculate the energy of the complex, the protein, and the ligand separately to determine the binding energy. researchgate.net More computationally intensive but highly accurate methods, such as Free Energy Perturbation (FEP), can also be used to calculate the relative binding affinities of closely related ligands. nih.govrsc.orgdntb.gov.ua These calculations provide a deeper understanding of the thermodynamics driving the binding event. nih.gov

MethodComputational CostAccuracyApplication for this compound
Docking ScoreLowLow-ModerateRapid screening of potential binding poses. mdpi.com
MM/PBSA & MM/GBSAModerateModerateEstimation of binding free energy from simulation snapshots. researchgate.netresearchgate.net
Free Energy Perturbation (FEP)HighHighAccurate calculation of relative binding affinities for analogs. nih.govdntb.gov.ua

Mapping of Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts)

Understanding the specific non-covalent interactions that stabilize the ligand-protein complex is essential for rational drug design. harvard.edu Computational analysis of docked or simulated complexes can precisely map these interactions. researchgate.net

Hydrogen Bonds: These are strong, directional interactions that occur between a hydrogen bond donor (like the amide protons in the peptide backbone or the lysine amine group) and an acceptor (like carbonyl oxygens on the protein or water molecules). libretexts.orgnih.govkhanacademy.org The geometry and distance of these bonds are analyzed to determine their strength.

Hydrophobic Contacts: These interactions occur between nonpolar groups, such as the furan ring, the aliphatic part of the lysine side chain, and the alanine methyl group, and nonpolar residues on the protein. libretexts.org These contacts are crucial for burying the ligand in the binding pocket and removing it from the aqueous solvent. ucmerced.edu

Analysis tools can generate detailed 2D and 3D diagrams illustrating every point of contact between this compound and its target, highlighting key residues responsible for binding. researchgate.net

Interaction TypeThis compound Moiety InvolvedPotential Protein Residue Partner
Hydrogen BondAmide N-H, Carbonyl C=OAsp, Glu, Ser, Thr, Asn, Gln
Ionic Bond (Salt Bridge)Lysine side-chain (-NH3+)Aspartate (Asp), Glutamate (B1630785) (Glu)
Hydrophobic ContactFuran ring, Alanine methyl groupLeucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val)
π-StackingFuran ringPhenylalanine (Phe), Tyrosine (Tyr)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgmdpi.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov

To build a QSAR model for this compound analogs, one would first synthesize a library of related compounds with variations in the furan ring, or by replacing the lysine or alanine residues. The biological activity of each compound would be measured experimentally. Then, computational software is used to calculate a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the mathematical equation that best correlates the descriptors with the observed activity. wikipedia.orgnih.gov A validated QSAR model can then be used to prioritize the synthesis of new compounds with potentially higher activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are transforming computational chemistry and peptide research. ox.ac.ukohioafp.org Machine learning is a subset of AI where algorithms learn from data without being explicitly programmed. mit.edunorthwestern.edu

In the context of this compound, AI and ML can be applied in several ways:

Enhanced Molecular Simulations: ML potentials can be trained on high-accuracy quantum mechanics data to create force fields that are much more accurate than traditional ones, leading to more realistic simulations. researchgate.netrsc.org

Predictive Modeling: ML models can be trained on large datasets to predict various properties of peptides, such as solubility, toxicity, or binding affinity, often outperforming traditional QSAR models. illinois.eduscitechdaily.com

Binding Site Prediction: Deep learning methods can analyze protein structures to predict potential ligand binding sites with greater accuracy than older geometric methods. mdpi.com

Data Analysis: AI can analyze the vast amounts of data generated by MD simulations to identify subtle but important conformational changes or interaction patterns that might be missed by human analysis. ohioafp.org

The integration of these advanced computational techniques promises to accelerate the discovery and optimization of bioactive peptides like this compound. ox.ac.uk

Advanced Research Applications and Future Directions for Fa Lys Ala Oh

FA-Lys-Ala-OH as a Biochemical Research Probe

The structure of this compound, which combines a peptidic backbone with a reporter group, makes it a valuable probe for exploring complex biological systems. Its design allows for the investigation of enzyme mechanisms and serves as a template for creating molecules that can modulate enzyme activity.

Development as a Tool for Enzyme Mechanistic Studies

This compound and its analogs are frequently used as substrates in enzyme activity assays to elucidate the kinetics and specificity of various enzymes, particularly peptidases. The furan-acryloyl (FA) group provides a chromophore that allows for spectrophotometric monitoring of the enzymatic cleavage of the peptide bond. While direct and extensive mechanistic studies on this compound are not widely detailed in available literature, research on the closely related isomer, FA-Ala-Lys-OH, provides a clear blueprint for its application.

This related compound has been instrumental in characterizing several carboxypeptidases. For instance, it has been used as a substrate to probe the S'1 binding pocket of carboxypeptidase Y, helping to understand how hydrophobicity in this pocket affects substrate preference. glpbio.com Similarly, it was employed to characterize the specificities of two serine carboxypeptidases, CPD-I and CPD-II, from Aspergillus niger. glpbio.com Such studies are crucial for understanding the fundamental mechanism of enzyme action, including substrate recognition and catalytic turnover. nih.govresearchgate.net The kinetic parameters derived from these assays provide quantitative data on how effectively an enzyme processes a given substrate.

Table 1: Kinetic Parameters of FA-Ala-Lys-OH with Various Carboxypeptidases
EnzymeSource OrganismKinetic Parameter (kcat/Km) [M⁻¹s⁻¹]Research Focus
Carboxypeptidase YSaccharomyces cerevisiaeData not specifiedInvestigating S'1 binding pocket specificity. glpbio.com
Serine Carboxypeptidase (CPD-I and CPD-II)Aspergillus nigerData not specifiedCharacterizing enzyme specificity for Arg and Lys residues. glpbio.com
Carboxypeptidase S-1Penicillium janthinellumData not specifiedTesting specificity in esterification reactions. glpbio.com
Malt (B15192052) Carboxypeptidase IIHordeum vulgare (Malt)Data not specifiedInvestigating effects of inhibitors on hydrolysis. glpbio.com

This table illustrates the application of the related compound FA-Ala-Lys-OH in enzyme kinetic studies. It is anticipated that this compound would be used in a similar capacity to probe the specificity of enzymes that recognize a C-terminal alanine (B10760859) preceded by lysine (B10760008).

Use as Substrate Mimics for Enzyme Inhibitor Design

The principle of using substrate mimics is a cornerstone of rational enzyme inhibitor design. By creating a molecule that resembles the natural substrate, it is possible to design inhibitors that bind to the enzyme's active site but are not processed, thereby blocking the enzyme's function. The Lys-Ala sequence in this compound can mimic the C-terminal recognition motif for certain proteases.

The lysine residue is particularly significant in the design of inhibitors for enzymes involved in epigenetic modifications, such as histone methyltransferases. The strategy often involves creating molecules that contain a lysine mimic, which can occupy the lysine-binding channel in the enzyme's active site. nih.gov By modifying the core structure of a known substrate like this compound—for example, by replacing the scissile peptide bond with a non-hydrolyzable isostere—researchers can develop potent and specific competitive inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

Application in the Design and Development of Novel Peptidic Agents

Beyond its use as a probe, this compound serves as a sophisticated component in the construction of larger, more complex molecules with potential therapeutic or biotechnological applications.

Role as a Building Block for Complex Peptide and Proteomimetic Synthesis

In modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS), pre-formed fragments or specialized amino acid derivatives are used as "building blocks" to construct complex peptides. ub.edunih.govresearchgate.netnih.gov this compound, when appropriately protected (e.g., with an Fmoc group on the N-terminus), functions as a dipeptide building block. advancedchemtech.comchemicalbook.com

The use of such a building block offers several advantages:

Efficiency: It allows for the incorporation of two amino acid residues and a functional label in a single coupling step, speeding up the synthesis process.

Purity: It can help to avoid side reactions that may occur during the stepwise addition of individual amino acids.

Functionality: It provides a straightforward method to introduce a specific spectroscopic label (the FA group) at a precise location within a peptide sequence.

This strategy is particularly valuable for synthesizing fluorescently-labeled peptides, which are essential tools for studying protein-protein interactions, cellular uptake, and other biological processes.

Table 2: Strategic Use of this compound as a Synthetic Building Block
FeatureSynthetic AdvantagePotential Application
Dipeptide Unit (Lys-Ala)Reduces the number of coupling cycles in SPPS.Synthesis of protease substrates or receptor-binding peptides.
Furan-Acryloyl (FA) GroupIntroduces a chromophore at a defined position.Creation of fluorescently-labeled peptides for binding assays.
Lysine Side ChainOffers a site for orthogonal chemical modification (e.g., biotinylation, cross-linking).Development of multifunctional probes and bioconjugates.

Strategies for Enhancing Stability and Efficacy of Therapeutic Peptides

A major challenge in developing therapeutic peptides is their inherent instability in biological systems, where they are susceptible to degradation by proteases. dntb.gov.uanih.govubaya.ac.id Numerous strategies are employed to enhance peptide stability, including the incorporation of non-natural amino acids, cyclization, and chemical modifications like PEGylation. nih.govalliedacademies.org

Incorporation into Novel Biomaterials and Functionalized Surfaces

The functionalization of biomaterial surfaces with bioactive molecules is a powerful strategy to improve their performance in tissue engineering and regenerative medicine. nih.gov Peptides are ideal candidates for surface modification because their sequences can be designed to promote specific cellular responses, such as adhesion, proliferation, and differentiation.

This compound is well-suited for this application. The peptide sequence itself can serve as a recognition signal for cells. Furthermore, the terminal carboxylic acid group or the lysine side-chain amine provides a reactive handle for covalent attachment to a biomaterial scaffold (e.g., a hydrogel or polymer surface). By immobilizing peptides containing this unit onto a surface, it is possible to create "smart" biomaterials that can interact with their biological environment in a controlled and specific manner. The FA group could also serve as a useful analytical tag to quantify the amount of peptide successfully grafted onto the material's surface. nih.gov

Emerging Methodologies and Techniques in Peptide Research

The landscape of peptide research is continually evolving, driven by technological advancements and a deeper understanding of biological processes. Within this dynamic field, the tripeptide this compound serves as a valuable tool, particularly in the exploration and application of novel enzymatic and targeted delivery methodologies. Its unique structure, combining a folic acid (FA) moiety with a dipeptide (Lys-Ala), positions it at the intersection of enzyme kinetics, targeted drug delivery, and the development of sophisticated biochemical assays.

Emerging research applications are leveraging this compound and similar peptide constructs to refine high-throughput screening (HTS) processes, develop novel enzyme inhibition assays, and design more specific and efficient drug delivery systems. The inherent properties of this molecule, such as its susceptibility to specific enzymatic cleavage and the targeting capability of the folate group, make it an asset in methodologies aimed at accelerating drug discovery and enhancing therapeutic efficacy.

Detailed research has established this compound as a substrate for various carboxypeptidases, enzymes that cleave amino acids from the C-terminus of a peptide. This property is fundamental to its application in several advanced research techniques. For instance, it is used to characterize the kinetic parameters of enzymes like carboxypeptidase Y, where researchers investigate preferences for different amino acid residues at the cleavage site. glpbio.com It has also been instrumental in the characterization of serine carboxypeptidases from microbial sources such as Aspergillus niger and Pencillium janthinellum, aiding in the study of their specificity and catalytic mechanisms. glpbio.com

These foundational studies pave the way for its use in more advanced, emerging methodologies. The development of sensitive and specific enzyme assays is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries for potential inhibitors. nih.gov The enzymatic cleavage of this compound can be monitored through various detection methods, making it a suitable substrate for HTS assays designed to identify novel enzyme inhibitors.

Furthermore, the folic acid component of this compound introduces a targeting dimension. Folate receptors are frequently overexpressed on the surface of various cancer cells, a characteristic that is exploited in targeted drug delivery. researchgate.netmdpi.com Peptides and other molecules conjugated with folic acid can be selectively delivered to tumor tissues. While the primary documented use of this compound is as an enzyme substrate, its structure is archetypal for peptide-drug conjugates and targeted delivery systems, an area of intense research and development. nih.govnih.gov Emerging methodologies in this area focus on creating highly specific delivery vectors that can carry therapeutic payloads directly to cancer cells, minimizing off-target effects.

The synthesis and modification of peptides like this compound are also benefiting from emerging techniques in peptide chemistry. Advances in solid-phase peptide synthesis (SPPS) and ligation chemistries allow for the efficient production of complex and modified peptides. researchgate.netchemicalbook.com These methodologies are crucial for creating libraries of peptide variants for screening purposes or for incorporating non-natural amino acids to enhance stability and activity.

Research Findings on this compound as an Enzymatic Substrate

Enzyme StudiedResearch FocusOrganism/Source
Carboxypeptidase YInvestigating kinetic preference for hydrophobic P'1 amino acid residues.Saccharomyces cerevisiae (Yeast)
Serine Carboxypeptidases (CPD-I and CPD-II)Characterization and examination of Arg and Lys specificity.Aspergillus niger
Carboxypeptidase S-1Characterizing the esterification reaction and specificity with methanol (B129727) as a nucleophile.Pencillium janthinellum
Malt Carboxypeptidase IIInvestigating the effects of phenyl guanidine (B92328) hydrogencarbonate and NaCl on catalytic hydrolysis kinetics.Malt

Conclusion

Synthesis of Key Research Findings on FA-Lys-Ala-OH

Research on the synthetic peptide N-[3-(2-furyl)acryloyl]-L-alanyl-L-lysine (this compound) has solidified its role as a critical tool in enzymology. The compound is primarily utilized as a chromophoric substrate for the continuous spectrophotometric assay of various peptidases, particularly carboxypeptidases. hongtide.comasm.org Its distinct chemical structure, featuring a furylacryloyl (FA) group, allows for easy monitoring of enzymatic hydrolysis. asm.org

Key findings from diverse studies have established this compound as a specific substrate for a range of enzymes, facilitating the characterization of their activity and specificity. It has been instrumental in assays for human plasma carboxypeptidase N and carboxypeptidase B. hongtide.com Furthermore, it has been employed to characterize serine carboxypeptidases, such as CPD-I and CPD-II from the fungus Aspergillus niger, and to investigate the kinetics of carboxypeptidase Y. glpbio.com

Pivotal research includes the rational design of enzymes to alter their substrate preference. In one study, site-directed mutagenesis of carboxypeptidase Y, specifically substituting tryptophan at position 312 with glutamic acid (W312E), resulted in a remarkable 1,150-fold increase in the catalytic efficiency (kcat/Km) for the hydrolysis of this compound. nih.gov This finding underscores how targeted modifications in an enzyme's binding pocket can dramatically enhance its activity towards a specific substrate.

Similarly, research on human carboxypeptidase O (hCPO), an enzyme that typically cleaves acidic C-terminal residues, demonstrated a reversal of specificity through mutation. pnas.org Substituting arginine at position 275 with aspartic acid (R275D) caused the enzyme to favor basic residues, a change that was validated by its newly acquired ability to efficiently cleave FA-Ala-Lys-OH. pnas.org The compound has also been used as a substrate to characterize novel enzymes from unique environments, such as the cold-adapted protease EK4-1 from the Arctic bacterium Mesonia algae. nih.govmdpi.com

Interactive Table: Enzymes Studied Using this compound Click on the headers to sort the data.

EnzymeSource Organism/SystemKey Research FindingReference(s)
Carboxypeptidase NHuman PlasmaServes as a standard substrate for activity assays. hongtide.com
Carboxypeptidase BNot SpecifiedUsed as a substrate for activity assays. hongtide.com
Carboxypeptidase YYeast (Saccharomyces cerevisiae)Mutations in the S'1 binding pocket (e.g., W312E) dramatically increased hydrolytic activity towards it. glpbio.comnih.gov
Serine Carboxypeptidases (CPD-I, CPD-II)Aspergillus nigerUtilized to characterize and differentiate the activity of these fungal enzymes. asm.orgglpbio.com
Carboxypeptidase S-1Penicillium janthinellumEmployed as a substrate to test enzyme specificity in esterification reactions. glpbio.com
Malt (B15192052) Carboxypeptidase IIMaltUsed to investigate the kinetics of catalytic hydrolysis under various conditions. glpbio.com
Human Carboxypeptidase O (mutant)HumanConfirmed the reversal of enzyme specificity from acidic to basic residues in the R275D mutant. pnas.org
Protease EK4-1Mesonia algae (Arctic Bacterium)Included in a panel of synthetic substrates to characterize the specificity of this novel cold-adapted protease. nih.govmdpi.com

Broader Implications for Peptide Biochemistry and Enzymology

The body of research centered on this compound carries significant implications for the broader fields of peptide biochemistry and enzymology. Studies utilizing this compound provide definitive and quantifiable examples of the structure-function relationship in enzymes, particularly the molecular determinants of substrate specificity. The dramatic shifts in the activity of carboxypeptidase Y and human carboxypeptidase O following single amino acid substitutions highlight how precisely an enzyme's active site is tuned to recognize its target. nih.govpnas.org These findings offer compelling experimental support for the "induced fit" and "lock and key" models of enzyme-substrate interaction.

Furthermore, this research serves as a cornerstone for the field of rational enzyme design. The ability to predictably alter the substrate preference of a carboxypeptidase from acidic to basic residues through targeted mutagenesis is a powerful demonstration of protein engineering. pnas.org This principle extends beyond mere academic interest, opening pathways to creating bespoke enzymes for industrial, biotechnological, and therapeutic applications.

Methodologically, the use of this compound exemplifies the utility of chromophoric N-terminal blocking groups in peptide chemistry. The furylacryloyl group provides a convenient and continuous spectrophotometric handle to measure reaction kinetics, a technique that is fundamental to enzyme characterization. asm.org The cleavage of the peptide bond between lysine (B10760008) and alanine (B10760859) by various carboxypeptidases also reinforces the established mechanisms of these enzymes, which act on C-terminal residues of peptides and proteins. glpbio.com The positive charge of the lysine side chain is a key feature for interaction with the enzyme's binding pocket, a fundamental concept in the biochemistry of proteolysis. uq.edu.au

Prospective Research Avenues and Unexplored Potentials

Despite its established role, this compound holds considerable potential for future research. Its specific nature makes it an ideal probe for discovering novel carboxypeptidases with a preference for basic C-terminal residues. Such screening efforts could target unexplored biological niches, including extremophilic microorganisms or complex gut microbiomes, potentially yielding enzymes with unique properties.

The compound is also perfectly suited for the development of high-throughput screening (HTS) assays aimed at identifying and characterizing inhibitors of specific carboxypeptidases. For instance, inhibitors of human carboxypeptidase N, an enzyme involved in regulating kinins and anaphylatoxins, are of significant pharmacological interest, and this compound could be the basis for screening large chemical libraries to find such molecules. hongtide.com

Beyond its use as an assay substrate, the this compound molecule itself presents unexplored possibilities. The peptide could serve as a foundational scaffold or building block for creating more complex peptidomimetics or peptide-based drugs. chemimpex.com The lysine residue's primary amine side chain offers a convenient point for chemical modification, allowing for conjugation to other molecules, polymers, or surfaces. This suggests potential applications in the development of targeted drug delivery systems or novel biomaterials where a specific enzymatic cleavage site is desired. chemimpex.comchemimpex.com Future work could also focus on synthesizing a broader panel of furylacryloyl-dipeptides with varying amino acids to enable more comprehensive and rapid specificity profiling of both known and newly discovered peptidases.

常见问题

Q. What are the standard protocols for synthesizing FA-Lys-Ala-OH, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Resin activation : Use Wang resin pre-loaded with Fmoc-Ala-OH.
  • Deprotection : 20% piperidine in DMF to remove Fmoc groups.
  • Coupling : HBTU/HOBt activation of Fmoc-Lys(Boc)-OH and Fmoc-FA (fluorescein amine derivative).
  • Cleavage : TFA/TIS/H2O (95:2.5:2.5) to release the peptide from the resin.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Characterization : ESI-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify structure and purity. Purity assessment should include HPLC-UV (>95% purity threshold) and MALDI-TOF for mass accuracy .

Q. Which analytical techniques are essential for characterizing this compound in aqueous solutions?

  • Dynamic Light Scattering (DLS) : To detect aggregation or micelle formation.
  • Circular Dichroism (CD) : For secondary structure analysis in buffered solutions.
  • UV-Vis Spectroscopy : Quantify fluorescein absorption (λmax ~494 nm) and monitor stability.
  • pH Titration : Assess solubility changes across physiological pH ranges (4.0–7.4). Ensure all buffers are degassed to avoid oxidative degradation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound across different studies?

Discrepancies often arise from variations in storage conditions, solvent systems, or analytical methods. To address this:

  • Controlled Comparative Studies : Replicate experiments under identical conditions (e.g., temperature, light exposure, buffer composition).
  • Degradation Pathway Analysis : Use HPLC-MS to identify degradation products (e.g., fluorescein detachment or peptide hydrolysis).
  • Statistical Validation : Apply ANOVA to compare stability datasets and isolate confounding variables (e.g., trace metal contamination). Document all parameters in supplemental materials to enable cross-study validation .

Q. What experimental design strategies optimize this compound’s solubility for in vitro assays?

  • Co-Solvent Screening : Test DMSO, PEG-400, or cyclodextrins at non-denaturing concentrations.
  • Critical Micelle Concentration (CMC) Determination : Use pyrene fluorescence assays to identify aggregation thresholds.
  • Temperature Gradients : Assess solubility at 4°C, 25°C, and 37°C to mimic experimental and storage conditions.
  • Ionic Strength Effects : Vary NaCl concentrations (0–150 mM) to evaluate colloidal stability via zeta potential measurements .

Q. How can researchers ensure reproducibility of this compound’s bioactivity data across laboratories?

  • Standardized Protocols : Adopt community guidelines for cell culture conditions (e.g., serum-free media, passage number limits).
  • Cross-Validation : Share batches between labs for parallel dose-response assays (e.g., IC50 comparisons in cancer cell lines).
  • Positive Controls : Include a reference compound (e.g., free fluorescein) to normalize instrument variability.
  • Data Transparency : Publish raw datasets, including outliers, in open-access repositories .

Q. What methodologies validate the specificity of this compound in targeting cellular receptors?

  • Competitive Binding Assays : Co-incubate with excess unlabeled ligand (e.g., free Lys-Ala-OH) to confirm signal reduction.
  • Flow Cytometry : Compare fluorescence intensity in receptor-positive vs. receptor-knockout cell lines.
  • Microscopy Controls : Use blocking antibodies or siRNA silencing to verify receptor-dependent uptake.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to rule out non-specific interactions .

Q. How should researchers address ethical considerations when using this compound in human-derived samples?

  • Informed Consent : Ensure donor samples (e.g., primary cells, tissues) are collected under IRB-approved protocols.
  • Data Anonymization : Encrypt patient metadata linked to experimental results.
  • Biosafety Compliance : Use BSL-2 containment for studies involving viral vectors or genetically modified cells.
  • Conflict of Interest Disclosure : Declare all funding sources and potential biases in publications .

Cross-Disciplinary and Methodological Integration

Q. What computational tools predict this compound’s interactions with biomacromolecules?

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to model peptide-membrane interactions.
  • Docking Software (AutoDock Vina) : Predict binding affinities with receptors (e.g., integrins or GPCRs).
  • QSAR Models : Corlate structural features (e.g., side-chain hydrophobicity) with cellular uptake efficiency. Validate predictions with experimental SPR or microscale thermophoresis (MST) data .

Q. How can this compound be adapted for interdisciplinary studies in neuroscience or immunology?

  • Blood-Brain Barrier (BBB) Penetration Assays : Use in vitro BBB models (e.g., hCMEC/D3 cells) to assess transport efficiency.
  • Immune Cell Tracking : Label T-cells or macrophages with this compound for in vivo imaging (e.g., IVIS spectrum).
  • Toxicity Profiling : Perform MTT assays on neuronal or immune cells to establish safe dosage ranges. Collaborate with clinicians to align preclinical findings with therapeutic hypotheses .

Q. What strategies mitigate batch-to-batch variability in this compound production?

  • Quality-by-Design (QbD) : Optimize synthesis parameters (e.g., coupling time, reagent ratios) via DoE (Design of Experiments).
  • Real-Time Purity Monitoring : Implement inline PAT (Process Analytical Technology) tools like FTIR during synthesis.
  • Stability-Indicating Methods : Use accelerated stability studies (40°C/75% RH) to predict shelf-life and storage requirements.
    Document deviations in batch records and share with collaborators to refine protocols .

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